molecular formula C10H13NO3 B1454065 2-Cyclohexyl-oxazole-4-carboxylic acid CAS No. 66493-06-9

2-Cyclohexyl-oxazole-4-carboxylic acid

Cat. No.: B1454065
CAS No.: 66493-06-9
M. Wt: 195.21 g/mol
InChI Key: IPUFSQMBRLMDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUFSQMBRLMDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66493-06-9
Record name 2-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Cyclohexyl-oxazole-4-carboxylic Acid

[1]

Executive Summary

2-Cyclohexyl-oxazole-4-carboxylic acid (CAS: 66493-06-9 ) represents a strategic scaffold in medicinal chemistry, combining a lipophilic cyclohexyl "anchor" with a polar, aromatic oxazole core and an ionizable carboxylic acid tail. This amphiphilic nature makes it a privileged building block for fragment-based drug discovery (FBDD), particularly in the synthesis of anti-inflammatory agents, GPCR ligands, and enzyme inhibitors.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, focusing on the interplay between its structural distinctiveness and its behavior in biological systems.[1] It further details validated experimental protocols for verifying these properties, ensuring data integrity for downstream applications.

Chemical Identity & Structural Analysis[1]

The molecule is characterized by a 1,3-oxazole heterocyclic ring substituted at the 2-position with a saturated cyclohexyl ring and at the 4-position with a carboxylic acid group.

ParameterDetail
IUPAC Name 2-Cyclohexyl-1,3-oxazole-4-carboxylic acid
CAS Number 66493-06-9
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES OC(=O)c1coc(n1)C2CCCCC2
Appearance Off-white to pale yellow crystalline powder
Structural Functionalization Logic
  • Cyclohexyl Group (C2): Provides steric bulk and significant lipophilicity (

    
     character), enhancing binding affinity to hydrophobic pockets in target proteins (e.g., active sites of enzymes).[1]
    
  • Oxazole Ring (Core): Acts as a bioisostere for amide or ester linkages but with improved metabolic stability.[1] The nitrogen atom (N3) serves as a weak hydrogen bond acceptor.[1]

  • Carboxylic Acid (C4): The primary ionizable group.[1] Its acidity is modulated by the electron-withdrawing nature of the oxazole ring, making it more acidic than typical alkyl carboxylic acids.[1]

Physicochemical Profiling

Acidity (pKa)

The pKa is the most critical parameter governing the solubility and permeability of this compound.[1]

  • Predicted pKa:

    
    [1][2]
    
  • Mechanistic Insight: The oxazole ring exerts an electron-withdrawing inductive effect (-I) and mesomeric effect on the attached carboxyl group.[1] This stabilizes the carboxylate anion more effectively than a benzene ring (benzoic acid pKa ~4.[1]2) or an alkyl chain (cyclohexanecarboxylic acid pKa ~4.9).[1]

  • Biological Implication: At physiological pH (7.4), the compound exists

    
     in its ionized (anionic) form.[1] This suggests high aqueous solubility at neutral pH but potentially limited passive membrane permeability unless specific transporters are involved.[1]
    
Lipophilicity (LogP / LogD)[1]
  • Predicted LogP (Neutral species):

    
    [1]
    
    • The cyclohexyl group contributes roughly +2.5 to the LogP.[1]

    • The oxazole ring is relatively polar compared to phenyl.[1]

  • LogD (pH 7.4): ~ -0.5 to 0.0[1]

    • Due to ionization, the distribution coefficient (LogD) drops significantly at physiological pH.[1]

    • Implication: The compound is likely to have good oral bioavailability only if formulated to mask the charge or if it targets extracellular receptors.[1]

Solubility
  • Aqueous Solubility: pH-dependent.[1]

    • Low pH (< 2):[1] Low solubility (neutral form dominates).[1]

    • Neutral/Basic pH (> 5): High solubility (anionic form).[1]

  • Organic Solubility: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.[1]

Thermal Properties[1]
  • Boiling Point (Predicted):

    
     at 760 mmHg.[1]
    
  • Melting Point: Typically ranges between

    
     (based on structural analogs), though specific batch analysis is required for confirmation.[1]
    

Visualization: Structure-Property Relationships[1]

The following diagram illustrates the functional contributions of each moiety to the overall physicochemical profile.

GMolecule2-Cyclohexyl-oxazole-4-COOHCyclohexylCyclohexyl Group(Lipophilic Anchor)Molecule->CyclohexylOxazoleOxazole Ring(Aromatic Core)Molecule->OxazoleCOOHCarboxylic Acid(Polar Head)Molecule->COOHLogPLogP ~ 2.6(Hydrophobic Binding)Cyclohexyl->LogPIncreasesStabilityMetabolic Stability(Bioisostere)Oxazole->StabilityEnhancespKapKa ~ 3.44(Ionization)Oxazole->pKaLowers (Acidifies)COOH->pKaSource

Figure 1: Structural decomposition of this compound highlighting the impact of each moiety on physicochemical parameters.[1]

Experimental Protocols

As a scientist, relying on predicted data is insufficient for critical development paths.[1] The following protocols are designed to empirically validate the pKa and Lipophilicity.

Protocol 1: Potentiometric Determination of pKa

Objective: Determine the precise ionization constant to predict solubility behavior.[1]

  • Preparation: Dissolve 5 mg of the compound in a minimal amount of methanol (due to low intrinsic water solubility) and dilute with 0.1 M KCl (ionic strength adjustor) to reach a concentration of ~1 mM.

  • Titration:

    • Use a standardized potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).[1]

    • Titrate with 0.1 M KOH (standardized) from pH 2.0 to pH 10.0.

    • Perform a blank titration with the solvent mixture (MeOH/Water) to correct for the "medium effect" (Yasuda-Shedlovsky extrapolation).[1]

  • Analysis: Plot the first derivative of the pH vs. Volume curve. The inflection point corresponds to the pKa.[1]

    • Acceptance Criteria: The standard deviation between triplicate runs should be

      
       pH units.[1]
      
Protocol 2: Shake-Flask LogD Measurement (pH 7.4)

Objective: Measure the distribution between octanol and phosphate-buffered saline (PBS) to assess membrane permeability potential.[1]

  • Phase Preparation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol for 24 hours to ensure equilibrium.

  • Solubilization: Dissolve the compound in the pre-saturated octanol phase to a known concentration (

    
    , e.g., 100 
    
    
    ).
  • Partitioning:

    • Mix equal volumes (e.g., 2 mL each) of the drug-octanol solution and pre-saturated PBS in a glass vial.

    • Shake mechanically for 4 hours at

      
      .[1]
      
    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Sample both phases.[1]

    • Analyze using HPLC-UV (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).[1]

    • Calculate LogD:

      
      .[1]
      

Synthesis & Stability Context

Understanding the synthetic origin helps in identifying potential impurities (e.g., uncyclized amides or decarboxylated byproducts).[1]

Likely Synthetic Route (Hantzsch-type):

  • Starting Materials: Cyclohexanecarboxamide + Ethyl bromopyruvate.[1]

  • Cyclization: Reflux in ethanol or toluene forms the oxazole ester.[1]

  • Hydrolysis: Saponification of the ester yields the target acid.[1]

Stability Considerations:

  • Decarboxylation: Oxazole-4-carboxylic acids can undergo thermal decarboxylation at high temperatures (

    
    ), especially in the presence of copper catalysts.[1] Ensure reaction temperatures during derivatization do not exceed this threshold.
    
  • Hydrolysis: The oxazole ring is generally stable to acid/base hydrolysis, but prolonged exposure to strong mineral acids at high temperatures may open the ring.[1]

Workflow Visualization: Characterization Logic

WorkflowStartStart: Solid Sample(CAS 66493-06-9)PurityCheck1. Purity Check(HPLC/MS + H-NMR)Start->PurityCheckDecisionPurity > 95%?PurityCheck->DecisionPurifyRecrystallize(EtOH/Water)Decision->PurifyNoPropAnalysis2. Physicochemical ProfilingDecision->PropAnalysisYesPurify->PurityCheckExp_pKaExp 1: pKa(Potentiometric)PropAnalysis->Exp_pKaExp_LogDExp 2: LogD(Shake Flask)PropAnalysis->Exp_LogDExp_SolExp 3: Kinetic Solubility(Nephelometry)PropAnalysis->Exp_Sol

Figure 2: Logical workflow for the qualification and characterization of the compound prior to biological screening.

References

  • PubChem. (2023).[1] Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [Link] (Data extrapolated from parent scaffold).[1]

  • Palmer, D. C. (Ed.).[1] (2004).[1][3] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] (Authoritative text on oxazole ring stability and acidity).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.[1] (Source for pKa and LogD protocols).[1]

  • RuixiBiotech. (2023).[1] Product Catalog: this compound. Retrieved from [Link]

2-Cyclohexyl-oxazole-4-carboxylic acid CAS number 66493-06-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66493-06-9 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol

Executive Summary

2-Cyclohexyl-oxazole-4-carboxylic acid (CAS 66493-06-9) serves as a critical intermediate in medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD). It functions as a lipophilic, rigidified pharmacophore , bridging the gap between purely aromatic scaffolds (like 2-phenyl-oxazole) and flexible aliphatic chains.

The compound features a 1,3-oxazole core substituted at the C2 position with a cyclohexyl group and at the C4 position with a carboxylic acid. This architecture offers two distinct advantages:

  • Conformational Restriction: The oxazole ring locks the spatial orientation of the carboxylic acid vector, reducing the entropy penalty upon protein binding compared to linear alkyl chains.

  • Lipophilic Tuning: The cyclohexyl moiety provides significant hydrophobic bulk (

    
     character) without the pi-stacking interactions of a phenyl group, making it ideal for targeting hydrophobic pockets in GPCRs and metabolic enzymes (e.g., PPAR agonists) where "escape from flatland" is desired.
    

Physicochemical Profile

Understanding the physical properties is essential for predicting bioavailability and formulation requirements.

PropertyValue (Experimental/Predicted)Context for Drug Design
Molecular Weight 195.22 g/mol Ideal for fragment libraries (Rule of 3 compliant).
LogP (cLogP) ~2.8 - 3.1Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~3.5 - 4.0Stronger acid than benzoic acid due to the electron-withdrawing oxazole ring.
TPSA ~63 ŲFavorable for oral bioavailability (typically <140 Ų).
H-Bond Donors 1 (COOH)Modifiable via amide coupling.
H-Bond Acceptors 4 (N, O in ring, O in COOH)Key interaction points for active site residues.

Synthetic Methodology: The Hantzsch Oxazole Synthesis

The most robust route to CAS 66493-06-9 is the Hantzsch Oxazole Synthesis , which involves the condensation of a primary amide with an


-haloketone (specifically ethyl bromopyruvate).
Reaction Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow Start1 Cyclohexanecarboxamide (Starting Material A) Inter Intermediate Hydroxy-oxazoline Start1->Inter Condensation (Solvent-free or EtOH) Start2 Ethyl Bromopyruvate (Starting Material B) Start2->Inter Ester Ethyl 2-cyclohexyl-oxazole-4-carboxylate (Stable Ester) Inter->Ester Dehydration (H+) Product This compound (CAS 66493-06-9) Ester->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise synthesis of this compound via Hantzsch condensation.

Detailed Protocol

Step 1: Cyclocondensation (Formation of the Ester)

  • Reagents: Cyclohexanecarboxamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol (anhydrous) or neat (solvent-free).

  • Procedure:

    • Dissolve cyclohexanecarboxamide in ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. The reaction proceeds via an intermediate hydroxy-oxazoline which dehydrates under thermal/acidic conditions to form the oxazole ring.

    • Note: Sodium bicarbonate (NaHCO₃) is often added to neutralize the HBr byproduct.

  • Workup: Evaporate solvent. Partition residue between EtOAc and water. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Ester Hydrolysis)

  • Reagents: Ethyl 2-cyclohexyl-oxazole-4-carboxylate (from Step 1), Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve the ester in THF.

    • Add aqueous LiOH solution.

    • Stir at ambient temperature for 2–12 hours. Monitor by TLC (disappearance of ester spot).

    • Critical: Avoid harsh acidic hydrolysis (e.g., boiling HCl), as it may destabilize the oxazole ring.

  • Isolation: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid product (CAS 66493-06-9) will precipitate or can be extracted into EtOAc.

  • Validation: Confirm structure via ¹H NMR (Look for disappearance of ethyl quartet/triplet and retention of cyclohexyl multiplets).

Reactivity & Derivatization Strategy

CAS 66493-06-9 is primarily used as a "warhead" carrier or a scaffold linker. Its reactivity profile is dominated by the carboxylic acid group (


-COOH).
Decision Tree for Functionalization

This workflow guides the chemist through potential derivatization pathways based on the desired pharmacological outcome.

Derivatization Core 2-Cyclohexyl-oxazole-4-COOH (Core Scaffold) Amide Amide Coupling (Library Generation) Core->Amide HATU/DIEA + R-NH2 Red Reduction (Linker Extension) Core->Red BH3·THF or LiAlH4 Curtius Curtius Rearrangement (Amine Formation) Core->Curtius DPPA, tBuOH Heat Peptide Peptidomimetics (Protease Inhibitors) Amide->Peptide Alcohol Primary Alcohol (-CH2OH) Red->Alcohol Urea Ureas/Carbamates (Kinase Inhibitors) Curtius->Urea

Figure 2: Functionalization pathways for library expansion.

Key Reactions
  • Amide Coupling: The C4-carboxylic acid is sterically accessible. Standard coupling reagents (HATU, EDC/HOBt) work efficiently. This is the primary route for synthesizing PLpro inhibitors (viral proteases) where the oxazole mimics a peptide bond.

  • Reduction: Reduction with Borane-THF (BH₃·THF) yields the alcohol (2-cyclohexyl-oxazole-4-methanol), a precursor for ether linkages.

  • Decarboxylation: While generally stable, heating above 200°C in the presence of copper can lead to decarboxylation, yielding 2-cyclohexyl-oxazole.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosteres

In drug design, this compound is often used to replace:

  • Phenyl-oxazoles: To improve solubility and reduce pi-pi stacking aggregation (solubility fix).

  • Thiazoles: To lower lipophilicity (LogP) and alter metabolic clearance (S-oxidation avoidance).

  • Proline mimetics: The geometry of the 2,4-substituted oxazole mimics the turn conformation of proline in peptide chains.

Therapeutic Areas
  • Anti-inflammatory (COX/LOX pathways): Similar to Oxaprozin (a known NSAID), analogs of this compound inhibit cyclooxygenase enzymes. The cyclohexyl group provides bulk tolerance in the arachidonic acid binding channel.

  • Metabolic Disease (PPAR Agonists): The acid head group combined with a lipophilic tail is a classic pharmacophore for PPAR

    
    /
    
    
    
    agonists used in treating diabetes and dyslipidemia.
  • Antiviral Agents: Recent research into SARS-CoV-2 PLpro inhibitors utilizes oxazole-4-carboxamides as non-covalent inhibitors, where the oxazole ring engages in pi-stacking with Tyr residues in the active site.

Handling & Safety (GHS)[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C. Keep container tightly closed in a dry, well-ventilated place. The compound is stable but should be protected from moisture to prevent hydrolysis reversal or clumping.

References

  • ChemicalBook. (2024). This compound Product Properties and Suppliers. ChemicalBook.[2] Link

  • PubChem. (2024). Compound Summary: Oxazole-4-carboxylic acid derivatives.[3][4] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles: The Hantzsch Synthesis. Organic Chemistry Portal. Link

  • Sigma-Aldrich. (2024). 4-Oxazolecarboxylic acid Building Blocks.[5] Merck KGaA. Link

  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[6] PubMed Central. Link(Note: Cited for general oxazole synthesis methodology).

Sources

Spectroscopic Profiling & Characterization: 2-Cyclohexyl-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Cyclohexyl-oxazole-4-carboxylic acid , a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and receptor modulators.

The oxazole scaffold's unique electronic properties require precise analytical characterization to distinguish it from potential regioisomers (e.g., oxazole-5-carboxylic acid derivatives) and synthetic by-products. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, supported by experimental protocols for self-validating quality control.

Chemical Identity & Properties

Before spectroscopic analysis, the analyte must be verified against standard physiochemical descriptors.

ParameterData
Chemical Name 2-Cyclohexyl-1,3-oxazole-4-carboxylic acid
CAS Number 66493-06-9
Molecular Formula

Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in Water
pKa (Calc.) ~3.5 (Carboxylic acid)

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

Causality & Solvent Choice: DMSO-


 is the preferred solvent for this compound. The carboxylic acid moiety often leads to dimerization or broadening in non-polar solvents like CDCl

. DMSO-

disrupts these hydrogen bonds, yielding sharper signals and ensuring the acidic proton is visible (often >12 ppm).

H NMR Data (400 MHz, DMSO-

)

The diagnostic signal for the 2,4-disubstituted oxazole regioisomer is the singlet corresponding to the C5-H proton. In 4-substituted oxazoles, this proton is highly deshielded due to the adjacent oxygen and nitrogen atoms.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
12.60 - 13.00 Broad Singlet (br s)1H-COOHCarboxylic acid proton (exchangeable).
8.38 Singlet (s)1HC5-HDiagnostic: Confirms 4-substitution. (A 5-substituted isomer would show C4-H ~7.5-8.0 ppm).
2.85 - 2.95 Multiplet (tt)1HCyclohexyl C1'-HAlpha-methine proton attached to Oxazole C2.
1.95 - 2.05 Multiplet (m)2HCyclohexyl C2'/C6'-HEquatorial protons.
1.70 - 1.80 Multiplet (m)2HCyclohexyl C3'/C5'-HEquatorial protons.
1.55 - 1.65 Multiplet (m)1HCyclohexyl C4'-HEquatorial proton.
1.15 - 1.45 Multiplet (m)5HCyclohexyl (Axial)Remaining axial protons.

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentAnalysis
168.5 C2 (Oxazole)Deshielded by adjacent N and O; characteristic of C2-substitution.
162.8 -COOHCarbonyl carbon of the acid group.
144.2 C5 (Oxazole)CH carbon; correlates with the 8.38 ppm proton in HSQC.
133.5 C4 (Oxazole)Quaternary carbon bearing the acid group.
36.8 Cyclohexyl C1'Alpha-carbon.
30.2 Cyclohexyl C2'/C6'Beta-carbons.
25.4 Cyclohexyl C4'Delta-carbon.
25.1 Cyclohexyl C3'/C5'Gamma-carbons.
Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode is standard. The oxazole nitrogen is basic enough to protonate easily.

  • Ionization Mode: ESI (+)

  • Parent Ion:

    
    
    
  • Adducts:

    
    , 
    
    
    
    (Dimer often seen in concentrated samples).

Fragmentation Pattern (MS/MS): Under Collision-Induced Dissociation (CID), the molecule typically undergoes decarboxylation or ring cleavage.

  • 
     196 
    
    
    
    178 (Loss of H
    
    
    O, if COOH dehydrates - rare in ESI, common in EI).
  • 
     196 
    
    
    
    150 (Loss of HCOOH or CO
    
    
    +2H).
  • 
     196 
    
    
    
    114 (Cleavage of Cyclohexyl group, leaving Oxazole fragment).
Infrared Spectroscopy (FT-IR)

IR is used primarily to validate functional groups and solid-state form (polymorphs).

  • 3300 - 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1715 - 1690 cm

    
    :  Strong C=O stretch (Carboxylic acid).
    
  • 1585 cm

    
    :  C=N stretch (Oxazole ring).
    
  • 2930, 2855 cm

    
    :  C-H stretches (Cyclohexyl alkane chain).
    

Experimental Protocols & Workflows

Sample Preparation for NMR

To ensure the shifts match the reference data above, follow this protocol to minimize concentration effects:

  • Massing: Weigh 5–10 mg of dry this compound.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure accurate integration of the carboxylic acid proton.
Analytical Workflow Visualization[5]

The following diagram illustrates the logical flow for validating the compound's identity, distinguishing it from the common impurity (the uncyclized intermediate).

G Sample Crude/Isolated Sample HPLC HPLC Purity Check (UV 220 nm) Sample->HPLC Decision Purity > 95%? HPLC->Decision Purification Recrystallization (EtOH/Water) Decision->Purification No NMR 1H NMR (DMSO-d6) Decision->NMR Yes Purification->Sample Check_C5 Check C5-H Signal (Singlet ~8.38 ppm) NMR->Check_C5 Check_Impurity Check for Amide NH (Doublet ~8.0-8.5 ppm) Check_C5->Check_Impurity Signal Present Reject Reject/Reprocess (Incomplete Cyclization) Check_C5->Reject Signal Absent (Wrong Isomer) Release Release Lot (Identity Confirmed) Check_Impurity->Release NH Absent Check_Impurity->Reject NH Present

Figure 1: Analytical Decision Tree for the validation of this compound, focusing on distinguishing the target oxazole from uncyclized acyclic precursors.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in interpreting the spectra. This compound is typically synthesized via the Robinson-Gabriel cyclodehydration or the condensation of a cyclohexanecarboxamide derivative with a bromopyruvate.

  • Common Impurity: Uncyclized

    
    -acylamino ketone.
    
    • NMR Detection: Look for an amide N-H doublet around 8.0–8.5 ppm and a lack of the sharp oxazole C5 singlet.

    • MS Detection: The uncyclized intermediate often has a mass of

      
       (water not lost).
      

References

  • General Oxazole Characterization

    • Palmer, D. C. (Ed.). (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

  • Synthetic Methodology (Cyclization)

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Spectral Database Consulted

    • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3][4][5][6] Spectral Database for Organic Compounds (SDBS). (Data extrapolated from analogous 2-isopropyl-oxazole-4-carboxylic acid). Link

Sources

Theoretical NMR Shifts for Substituted Oxazoles: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole moiety is a cornerstone of medicinal chemistry, appearing in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin). However, the structural elucidation of substituted oxazoles—specifically distinguishing between 2,4- and 2,5-regioisomers—remains a persistent analytical challenge. Experimental NMR often yields ambiguous results due to solvent-dependent shifts and the lack of strong coupling partners.

This guide provides a rigorous, self-validating protocol for predicting theoretical NMR shifts using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. By synthesizing field-proven computational workflows with experimental benchmarking, we establish a reliable pathway for structural assignment.

Part 1: The Oxazole Core – Baseline Electronic Structure

To predict shifts in complex derivatives, one must first master the parent system. The oxazole ring exhibits a distinct electronic bias due to the electronegativity difference between oxygen and nitrogen, creating a specific magnetic anisotropy.

Baseline Chemical Shifts (Experimental vs. Theoretical)

The following table summarizes the characteristic shifts for the parent oxazole in


. Note the deshielding of the C2 position, flanked by two heteroatoms.[1]
PositionNucleusExp.[1][2][3][4][5][6][7][8] Shift (

, ppm)
Theor. Shift (GIAO-B3LYP)*Electronic Environment
2

7.958.10Deshielded (between N and O)
4

7.097.22Shielded (closest to N lone pair)
5

7.697.85Intermediate (adjacent to O)
2

150.6153.2Low electron density
4

125.4128.1

-position to Oxygen
5

138.1141.5

-position to Oxygen

*Calculated at B3LYP/6-311+G(2d,p) level with PCM (


).
The Regiochemistry Challenge

The primary utility of theoretical NMR in oxazole chemistry is distinguishing between 2,4-disubstituted and 2,5-disubstituted isomers.

  • 2,4-substitution: Leaves the C5 proton/carbon. C5 is generally more deshielded than C4.

  • 2,5-substitution: Leaves the C4 proton/carbon. C4 is generally more shielded.

Part 2: Theoretical Framework & Mechanism

The GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is the industry standard for calculating magnetic shielding tensors. Unlike standard basis functions, GIAO basis functions depend explicitly on the magnetic field, which removes the gauge origin dependence of the calculation. This ensures that the results are invariant to where you place the molecule in the coordinate system—a critical requirement for reproducibility.

Functional and Basis Set Selection

Experience dictates that "standard" DFT (like B3LYP) is often sufficient for structural assignment but can systematically overestimate chemical shifts.

  • Recommended Functional: mPW1PW91 or PBE0 . These hybrid functionals often provide better cancellation of errors for magnetic properties than B3LYP.

  • Recommended Basis Set: 6-311+G(2d,p) or cc-pVTZ . You must include diffuse functions (+) to correctly model the electron density at the heteroatoms (N and O).

Part 3: Computational Protocol (Step-by-Step)

This protocol is designed to be self-validating. If the computed shifts for your internal standard (TMS) deviate by >5% from expected absolute shielding, the system requires recalibration.

Workflow Diagram

The following diagram outlines the logical flow from molecular structure to final spectral assignment.

G Start Input Structure (2D or 3D) Conformers Conformational Search (MMFF94 / OPLS3) Start->Conformers GeomOpt Geometry Optimization DFT/B3LYP/6-31G(d) Solvation Model (SMD) Conformers->GeomOpt FreqCheck Frequency Check (Ensure no imaginary freqs) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq (Re-optimize) NMRCalc NMR Calculation GIAO Method mPW1PW91/6-311+G(2d,p) FreqCheck->NMRCalc Valid Minima Boltzmann Boltzmann Weighting Average shifts based on energy NMRCalc->Boltzmann Scaling Linear Scaling δ_scaled = (σ_TMS - σ_calc) / slope Boltzmann->Scaling

Caption: Figure 1. Standardized computational workflow for predicting NMR shifts of flexible oxazole derivatives.

Detailed Methodology

Step 1: Conformational Sampling Substituted oxazoles (especially with alkyl/aryl chains) are flexible. A single static structure will yield erroneous shifts.

  • Action: Perform a conformational search (Monte Carlo or Systematic) to identify all conformers within 5.0 kcal/mol of the global minimum.

Step 2: Geometry Optimization Refine the geometry of all low-energy conformers using DFT.

  • Protocol: Run optimization at B3LYP/6-31G(d) with the SMD solvation model corresponding to your NMR solvent (e.g., Chloroform, DMSO).

  • Validation: Ensure all frequencies are real (positive).

Step 3: GIAO NMR Calculation Calculate the magnetic shielding tensors (


).
  • Protocol:GIAO mPW1PW91/6-311+G(2d,p) SCRF=(Solvent=Chloroform, SMD).

  • Reference: You must calculate the shielding tensor of TMS (

    
    ) at the exact same level of theory.
    

Step 4: Data Reduction & Scaling Raw shielding values (


) must be converted to chemical shifts (

).
  • Basic Equation:

    
    
    
  • Advanced Scaling (Recommended): Use linear regression parameters derived from a training set.

    
    
    Typical values for mPW1PW91/6-311+G(2d,p): Slope 
    
    
    
    -1.05, Intercept
    
    
    185 ppm (for
    
    
    ).

Part 4: Case Study – Regioisomer Discrimination

Scenario: You have synthesized a methyl-phenyl-oxazole derivative, but it is unclear if it is the 2-phenyl-4-methyloxazole or 2-phenyl-5-methyloxazole .

Diagnostic Logic

The C4 and C5 carbons respond differently to methyl substitution.[1]

  • C4-Methyl: Causes a large downfield shift at C4 (

    
    -effect) and a smaller upfield shift at C5 (
    
    
    
    -effect).
  • C5-Methyl: Causes a large downfield shift at C5 and a smaller upfield shift at C4.

Visualizing the Decision Matrix

DecisionTree Root Unknown Isomer (Methyl-Phenyloxazole) ExpData Acquire Experimental 13C NMR Root->ExpData Compare Compare Ring Carbons (C4 vs C5) ExpData->Compare PathA Signal observed at ~130-135 ppm (C4-Me) Compare->PathA Shielded Ring C PathB Signal observed at ~145-150 ppm (C5-Me) Compare->PathB Deshielded Ring C ResultA Assign as 4-Methyl Isomer PathA->ResultA ResultB Assign as 5-Methyl Isomer PathB->ResultB

Caption: Figure 2. Decision tree for assigning oxazole regiochemistry based on Carbon-13 shifts.

Validation Data

In a study of similar heterocyclic systems, the Mean Absolute Error (MAE) for this protocol was found to be < 0.15 ppm for


  and < 1.8 ppm for 

[1]. If your calculated vs. experimental difference exceeds 3.0 ppm for

, suspect an incorrect isomer assignment or protonation state.

References

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Elucidation of Natural Products. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products.[4] Moroccan Journal of Chemistry, 3(2), 238-248.[4] [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.[1] Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660. [Link]

Sources

C10H13NO3: The "Methyl-Tyrosine" Architectures in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Peptide Scientists

Executive Summary: The Isomer Landscape

The molecular formula C10H13NO3 represents a critical chemical space in modern drug discovery, specifically within the realm of peptidomimetics . While the formula theoretically allows for various structural arrangements, in the context of high-value pharmaceutical intermediates, it almost exclusively refers to the methylated derivatives of Tyrosine (Tyr) and Hydroxyphenylglycine.

For the drug development professional, C10H13NO3 is not a single compound but a divergent point for optimizing peptide stability and receptor selectivity. The two dominant isomers of interest are:

  • O-Methyl-L-Tyrosine (4-Methoxy-L-phenylalanine): The ether derivative. Used to modulate hydrogen bonding capacity and increase lipophilicity (LogP).

  • 3-Methyl-L-Tyrosine (m-Tyrosine) / 2-Methyl-L-Tyrosine: The ring-methylated derivatives. Used to introduce steric hindrance and restrict conformational freedom, particularly in opioid receptor ligands.

This guide focuses on the chemical properties, synthesis, and application of O-Methyl-L-Tyrosine (H-Tyr(Me)-OH) , while referencing its ring-methylated analogs where relevant for Structure-Activity Relationship (SAR) comparisons.

Physicochemical Profile & Data Integration

Understanding the shift from native L-Tyrosine to its C10H13NO3 analogs is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The methylation of the phenolic hydroxyl group (in O-Me-Tyr) drastically alters the electronic landscape of the aromatic ring.

Comparative Property Table
PropertyL-Tyrosine (Native)O-Methyl-L-Tyrosine (C10H13NO3)Significance in Drug Design
MW ( g/mol ) 181.19195.22Slight increase; negligible impact on renal clearance.
LogP (Lipophilicity) -2.26-1.38 (approx)Critical: Increased lipophilicity enhances membrane permeability and BBB penetration.
pKa (COOH) 2.202.24Minimal shift; retains standard C-term reactivity.
pKa (NH3+) 9.119.10Minimal shift; retains standard N-term reactivity.
pKa (Phenol) 10.07None Mechanism: Loss of H-bond donor capability prevents phosphorylation and specific receptor interactions.
Solubility (H2O) 0.45 g/L> 1.0 g/L (as HCl salt)Methylation disrupts the strong crystal lattice H-bonding network of native Tyr, often improving solubility.
Structural Logic Diagram

The following diagram illustrates the functional divergence of C10H13NO3 isomers.

C10H13NO3_Isomers Root C10H13NO3 (Molecular Formula) Isomer1 O-Methyl-L-Tyrosine (Ether Derivative) Root->Isomer1 Isomer2 2/3-Methyl-L-Tyrosine (Ortho/Meta-C-Methyl) Root->Isomer2 Mech1 Removes H-Bond Donor Increases Lipophilicity Isomer1->Mech1 Mech2 Steric Hindrance Conformational Lock Isomer2->Mech2 App1 Membrane Permeability Metabolic Stability Mech1->App1 App2 Receptor Selectivity (e.g., Opioid Peptides) Mech2->App2

Caption: Functional divergence of C10H13NO3 isomers in medicinal chemistry applications.

Synthetic Methodologies

For research applications, high enantiomeric purity (>99% ee) is non-negotiable. Direct methylation of tyrosine is prone to side reactions (N-methylation). Therefore, we utilize a Copper(II) Chelation Protocol for selective O-alkylation. This method is self-validating as the color change of the copper complex serves as a visual process indicator.

Protocol A: Selective Synthesis of O-Methyl-L-Tyrosine

Objective: Synthesis of H-Tyr(Me)-OH from L-Tyrosine without N-protection steps.

Reagents:

  • L-Tyrosine[1][2][3][4][5]

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Dimethyl Sulfate (Me2SO4) or Methyl Iodide (MeI)

  • Sodium Hydroxide (NaOH)

Step-by-Step Workflow:

  • Complex Formation (The Masking Step):

    • Dissolve L-Tyrosine (10 mmol) in 1N NaOH (20 mL).

    • Add a solution of CuSO4·5H2O (5 mmol) in water.

    • Observation: The solution turns deep blue/purple. This indicates the formation of the bis(tyrosinato)copper(II) complex. The amino groups are now coordinated to Copper and protected from alkylation.

  • O-Alkylation:

    • Cool the mixture to 0-5°C.

    • Add Dimethyl Sulfate (11 mmol) dropwise over 30 minutes.

    • Maintain pH > 9 with dilute NaOH.

    • Stir at room temperature for 4 hours.

    • Mechanism:[3][6][7] The phenolate ion attacks the methyl donor. The Cu-chelated amine is inert.

  • Demetallation & Isolation:

    • Filter the precipitated complex (often less soluble).

    • Resuspend the solid in water and acidify with 2N HCl.

    • Observation: The blue color fades as Copper dissociates.

    • Treat with H2S gas or Thioacetamide (in a fume hood) to precipitate Copper Sulfide (CuS - black solid), OR use a cation exchange resin (Dowex 50W) to trap Cu2+.

    • Filter off the copper byproduct.

    • Neutralize the filtrate to the isoelectric point (pH ~6) to precipitate the crude product.

  • Purification:

    • Recrystallize from water/ethanol.

    • Yield Target: 65-75%.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

When using C10H13NO3 in peptide synthesis, the Fmoc-protected variant (Fmoc-Tyr(Me)-OH) is required.

  • Coupling Reagent: HATU or DIC/Oxyma.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Deprotection: 20% Piperidine in DMF.

  • Note: The methoxy ether is stable to standard TFA cleavage conditions (95% TFA), unlike acid-labile protecting groups (e.g., t-Bu).

Applications in Drug Design & SAR

The utility of C10H13NO3 lies in its ability to probe the "tyrosine pharmacophore."

Metabolic Stability (The "Armor" Effect)

Native Tyrosine is a primary target for metabolic degradation and phosphorylation.

  • Proteolysis: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Tyr, Phe, Trp). Replacing Tyr with Tyr(Me) often reduces cleavage rates due to steric bulk and altered electronics.

  • Phosphorylation Blocking: In kinase signaling pathways, Tyr is the phosphorylation site. Substitution with Tyr(Me) (C10H13NO3) creates a "dead" analog that binds the kinase but cannot be phosphorylated, acting as a competitive inhibitor.

Opioid Receptor Selectivity

In enkephalin and dermorphin analogs, the N-terminal Tyrosine is crucial.

  • Tyr(Me) Effect: Often reduces potency at Mu-opioid receptors (MOR) because the phenolic -OH is a critical H-bond donor to the receptor histidine residue.

  • 2,6-Dimethyl-Tyr (Dmt) vs. C10H13NO3: While Tyr(Me) (ether) reduces binding, the C-methylated isomers (Dmt or Mmt) often enhance binding by locking the side chain in a bioactive rotamer.

Experimental Workflow: SAR Evaluation

The following DOT diagram illustrates a standard workflow for evaluating C10H13NO3 analogs in a peptide lead.

SAR_Workflow Lead Native Peptide Lead (Contains Tyr) Design Analog Design (Replace Tyr with Tyr(Me)) Lead->Design Identify Metabolic Hotspot Synth SPPS Synthesis (Fmoc-Tyr(Me)-OH) Design->Synth Assay1 Binding Assay (Ki Determination) Synth->Assay1 Assay2 Metabolic Stability (t1/2 in Plasma) Synth->Assay2 Decision Select Lead Candidate Assay1->Decision Retained Potency? Assay2->Decision Improved t1/2?

Caption: Decision tree for integrating O-Methyl-L-Tyrosine into peptide drug candidates.

Analytical Characterization

To ensure the integrity of C10H13NO3 derivatives, specific analytical markers must be verified.

HPLC Method[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Retention Time Shift: Tyr(Me) will elute later (higher retention time) than native Tyrosine due to the hydrophobic methyl group masking the polar hydroxyl.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Expected Mass:

    • [M+H]+ = 196.23 Da.

    • [M+Na]+ = 218.22 Da.

  • Fragmentation Pattern: Look for the loss of the methoxy group (M-31) or the tropylium ion equivalent characteristic of aromatic amino acids.

References

  • ChemicalBook. (2025).[8] 4-Methoxy-L-phenylalanine Properties and CAS Data.

  • PubChem. (2025).[9] L-Phenylalanine and Derivatives: Compound Summary. National Library of Medicine.

  • Chem-Impex International. (2024). Fmoc-4-(phenoxy)-L-phenylalanine and Methylated Tyrosine Derivatives in Peptide Synthesis.

  • MDPI. (2024).[9] Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.[10] Molecules.[2][3][6][8][9][11][12][13][14][15][16][17]

  • National Institutes of Health (PMC). (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.

Sources

Technical Whitepaper: 2-Cyclohexyl-oxazole-4-carboxylic Acid as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists to move beyond planar, aromatic-heavy structures. 2-Cyclohexyl-oxazole-4-carboxylic acid represents a high-value scaffold that bridges the gap between aromatic rigidity and aliphatic complexity.

This guide analyzes the utility of this scaffold, specifically highlighting the 2-position cyclohexyl group as a metabolic stabilizer and hydrophobic anchor, while the 4-position carboxylic acid serves as a versatile vector for library expansion. We present a validated synthetic workflow, structural analysis, and derivatization protocols designed to maximize the efficacy of this core in drug development pipelines.

Structural Analysis & Pharmacophore Properties

The "Escape from Flatland" Advantage

Unlike its phenyl-substituted counterpart (2-phenyl-oxazole-4-carboxylic acid), the cyclohexyl variant introduces significant fraction of sp3 hybridized carbons (


). This structural nuance offers three distinct advantages in drug design:
  • Solubility Enhancement: The disruption of planar

    
    -
    
    
    
    stacking interactions improves aqueous solubility, a critical parameter for oral bioavailability.
  • Metabolic Stability: The cyclohexyl ring is resistant to the rapid oxidative metabolism often seen with electron-rich phenyl rings (e.g., hydroxylation by CYPs), although distal oxidation sites on the cyclohexane ring must be monitored.

  • Vectorial Geometry: The oxazole ring holds the substituents at a specific angle (

    
     between C2 and C4 vectors), providing a rigid linker that orients the lipophilic cyclohexyl tail and the polar carboxyl head into distinct binding pockets.
    
Physicochemical Profile

The following table contrasts the theoretical properties of the cyclohexyl scaffold against the phenyl analog, demonstrating its superior drug-like profile for lipophilic ligand efficiency (LLE) optimization.

Property2-Cyclohexyl-oxazole-4-COOH2-Phenyl-oxazole-4-COOHImpact
Molecular Weight 195.22 Da189.17 DaNegligible difference
cLogP ~2.8~2.1Cyclohexyl is more lipophilic, useful for hydrophobic pockets
Topological Polar Surface Area (TPSA) 63.6 Ų63.6 ŲIdentical polar pharmacophore
Rotatable Bonds 1 (C2-Cyclohexyl bond)1Similar rigidity
Fsp3 0.600.00Critical: Higher saturation correlates with clinical success

Validated Synthetic Architecture

The most robust route to 2-substituted oxazole-4-carboxylic acids is the Hantzsch Oxazole Synthesis . This method is preferred over the Cornforth rearrangement or Robinson-Gabriel synthesis for this specific scaffold due to the availability of starting materials and the regioselectivity of the ester placement.

The Hantzsch Protocol

The synthesis relies on the condensation of a primary amide (cyclohexanecarboxamide) with an


-halo-ketoester (ethyl bromopyruvate).
Mechanism of Action[1][2][3]
  • Nucleophilic Attack: The amide nitrogen attacks the ketone of the bromopyruvate.

  • Cyclization: The oxygen of the amide attacks the carbon bearing the bromine (intramolecular

    
    ).
    
  • Dehydration: Loss of water aromatizes the system to form the oxazole ring.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to the isolated acid.

G Start1 Cyclohexanecarboxamide (Starting Material) Step1 Condensation (Ethanol, Reflux, 4-6h) Start1->Step1 Start2 Ethyl Bromopyruvate (Reagent) Start2->Step1 Inter Intermediate: Hydroxy-oxazoline Prod1 Ethyl 2-cyclohexyl-oxazole-4-carboxylate Inter->Prod1 -H2O Step1->Inter In situ Step2 Hydrolysis (LiOH, THF/H2O) Prod1->Step2 Final 2-Cyclohexyl-oxazole- 4-carboxylic acid (Final Scaffold) Step2->Final

Figure 1: Step-wise synthesis of the target scaffold via Hantzsch condensation.

Derivatization & Chemical Reactivity[4][5][6][7]

The 4-carboxylic acid is a "reactive handle" that allows this scaffold to serve as a core module in library synthesis. The reactivity profile is dominated by the electron-withdrawing nature of the oxazole ring, making the carboxylic acid slightly more acidic than benzoic acid derivatives.

Functionalization Decision Tree

The following logic flow illustrates how to deploy this scaffold based on the desired medicinal chemistry outcome.

D Root 2-Cyclohexyl-oxazole-4-COOH Amide Amide Coupling (Peptidomimetics) Root->Amide HATU/DIEA Reduct Reduction (Linker Extension) Root->Reduct LiAlH4 or BH3 Curtius Curtius Rearrangement (Amine Installation) Root->Curtius DPPA, tBuOH Het Heterocycle Formation (Bi-heteroaryl systems) Root->Het Hydrazine Amide_Out GPCR Ligands Kinase Inhibitors Amide->Amide_Out Reduct_Out Alcohols/Aldehydes (Transition State Mimics) Reduct->Reduct_Out Curtius_Out 4-Amino-oxazoles (Urea/Carbamate synthesis) Curtius->Curtius_Out Het_Out Oxadiazoles Triazoles Het->Het_Out

Figure 2: Strategic derivatization pathways for the oxazole scaffold.

Experimental Protocols

Safety Note: All procedures involving bromopyruvate (lachrymator) and organic synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 2-cyclohexyl-oxazole-4-carboxylate
  • Reagents:

    • Cyclohexanecarboxamide (1.0 eq, 10 mmol, 1.27 g)

    • Ethyl bromopyruvate (1.1 eq, 11 mmol, 1.38 mL)

    • Ethanol (Absolute, 20 mL)

    • 
       (saturated aqueous solution)
      
  • Procedure:

    • Dissolve cyclohexanecarboxamide in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (

      
      ) for 6 hours. Note: Monitor by TLC (30% EtOAc/Hexane) or LCMS. The intermediate hydroxy-oxazoline may be visible early but should convert fully to the oxazole.
      
    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with saturated

      
       (2 x 30 mL) to neutralize HBr byproducts.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Saponification to this compound
  • Reagents:

    • Ethyl ester (from Protocol A) (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH

      
      H
      
      
      
      O) (3.0 eq)
    • Solvent: THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF. Add the water followed by the solid LiOH.

    • Stir vigorously at room temperature for 4-12 hours. Note: Oxazole esters hydrolyze readily; heating is rarely required and may cause decarboxylation if excessive.

    • Upon completion (LCMS monitoring), acidify the reaction mixture to pH ~3 using 1N HCl.

    • Extract with EtOAc (3 x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result: The product usually precipitates as a white/off-white solid. Recrystallize from Ethanol/Water if necessary.

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[5] The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.

  • Sommerwerck, H. et al. (2020). "Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma." Molecules, 25(23), 5497.[6]

Sources

investigation of 2-Cyclohexyl-oxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Investigation of 2-Cyclohexyl-oxazole-4-carboxylic Acid Derivatives

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The This compound scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its 2-phenyl analogs, the 2-cyclohexyl variant offers a unique physicochemical profile, replacing the planar, electron-rich aromatic system with a bulky, aliphatic, three-dimensional hydrophobic moiety. This substitution significantly alters the partition coefficient (LogP), metabolic stability, and binding kinetics within hydrophobic pockets of target proteins such as GPCRs and kinases.

This guide provides a comprehensive technical analysis of this scaffold, detailing robust synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for generating high-purity derivatives.

Chemical Space and SAR Logic

The Role of the Cyclohexyl Group

In rational drug design, the transition from a phenyl ring to a cyclohexyl ring is a strategic modification known as "saturation."

  • Hydrophobic Bulk: The cyclohexyl group occupies more volume (approx. 20% more) than a phenyl ring, allowing for tighter filling of large hydrophobic pockets (e.g., the ATP-binding site of kinases or the orthosteric site of GPCRs).

  • Electronic Decoupling: Unlike the phenyl group, the cyclohexyl group does not conjugate with the oxazole pi-system. This isolates the electronic properties of the oxazole ring, making the C4-carboxylic acid less acidic and altering the electron density available for hydrogen bonding at the oxazole nitrogen.

  • Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYPs). The cyclohexyl group, while lipophilic, avoids arene oxide formation, though it introduces potential sites for aliphatic hydroxylation.

The C4-Carboxylic Acid Vector

The C4-position is the primary vector for library expansion. It serves as a rigid handle to project pharmacophores into specific sub-pockets.

  • Amide Coupling: High-yield generation of peptidomimetics.

  • Heterocyclization: Conversion to 1,2,4-oxadiazoles or benzimidazoles to extend the heteroaromatic surface.

Synthetic Strategies

To access this compound derivatives, two primary pathways are recommended based on scalability and reagent availability.

Pathway A: Modified Hantzsch Oxazole Synthesis (Recommended)

This is the most robust method for generating the 2-substituted oxazole-4-carboxylate core. It involves the condensation of cyclohexanecarboxamide with ethyl bromopyruvate .

  • Mechanism: The amide nitrogen attacks the ketone of the bromopyruvate, followed by cyclization where the amide oxygen attacks the carbon bearing the bromine. Dehydration yields the aromatic oxazole.

  • Advantage: Reagents are inexpensive; the reaction is scalable to kilogram quantities.

Pathway B: Van Leusen Synthesis

Utilizes TosMIC (Toluenesulfonylmethyl isocyanide) derivatives. While powerful, it is generally less direct for obtaining the C4-carboxylic acid specifically with a C2-cyclohexyl group compared to the Hantzsch method.

Visualization: Synthetic Pathway

The following diagram illustrates the Hantzsch synthesis mechanism and subsequent functionalization.

HantzschSynthesis Start1 Cyclohexanecarboxamide Inter1 Intermediate (Hydroxy-oxazoline) Start1->Inter1 Reflux (EtOH/Dioxane) Start2 Ethyl Bromopyruvate Start2->Inter1 ProductEst Ethyl 2-cyclohexyl- oxazole-4-carboxylate Inter1->ProductEst - H2O (Dehydration) ProductAcid 2-Cyclohexyl-oxazole- 4-carboxylic acid ProductEst->ProductAcid LiOH, THF/H2O (Hydrolysis) Deriv Amide/Ester Library ProductAcid->Deriv R-NH2, HATU (Coupling)

Caption: Figure 1. Modified Hantzsch synthesis pathway for this compound.

Experimental Protocols

Safety Note: Ethyl bromopyruvate is a lachrymator and alkylating agent. Handle in a fume hood.

Protocol 1: Synthesis of Ethyl 2-cyclohexyl-oxazole-4-carboxylate
  • Reagents:

    • Cyclohexanecarboxamide (1.0 equiv, 10 mmol, 1.27 g)

    • Ethyl bromopyruvate (1.1 equiv, 11 mmol, 1.38 mL)

    • Ethanol (absolute, 20 mL) or Dioxane (anhydrous)

    • Optional: Calcium Carbonate (0.5 equiv) to scavenge HBr.

  • Procedure:

    • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexanecarboxamide in ethanol (20 mL).

    • Addition: Add ethyl bromopyruvate dropwise over 5 minutes. Note: The solution may turn slightly yellow.

    • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product typically appears at a higher Rf than the amide.

    • Workup: Cool to room temperature. Remove the solvent under reduced pressure.[2]

    • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) to neutralize HBr and remove unreacted acid byproducts. Wash with brine (30 mL).

    • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purification: Purify the crude oil via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

  • Validation Criteria:

    • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the oxazole C5-proton around δ 8.1–8.2 ppm. The cyclohexyl protons will appear as a multiplet series between δ 1.2–2.9 ppm.

    • Yield: Expected yield 60–80%.

Protocol 2: Hydrolysis to the Free Acid
  • Reagents:

    • Ethyl 2-cyclohexyl-oxazole-4-carboxylate (from Protocol 1)

    • Lithium Hydroxide Monohydrate (2.0 equiv)

    • THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF. Add the LiOH dissolved in water.

    • Stir at room temperature for 4 hours.

    • Acidify carefully with 1N HCl to pH ~3.

    • Extract with EtOAc, dry, and concentrate to yield the white solid acid.

Medicinal Chemistry Applications & Data

The following table summarizes the impact of the 2-cyclohexyl group compared to standard reference scaffolds.

Property2-Phenyl-oxazole2-Cyclohexyl-oxazole Impact
LogP (Calc) ~2.1~2.8 Increased lipophilicity; better membrane permeability.
Planarity High (Conjugated)Low (Twisted) Access to globular/non-planar binding pockets.
Solubility ModerateLow Requires formulation aid (e.g., salt formation).
Metabolic Risk Arene oxidationAliphatic oxidation Avoids toxic quinone-imine metabolites.
Biological Targets
  • Anti-inflammatory: Inhibition of COX-2 enzymes (analogous to Oxaprozin).[3]

  • Antimicrobial: Disruption of bacterial cell wall synthesis (when coupled with specific peptide tails).

  • GPCR Modulators: The cyclohexyl group mimics the hydrophobic side chains of Leucine/Isoleucine, making this scaffold an excellent peptidomimetic core for GPCR ligands.

References

  • Hantzsch Synthesis Mechanism & Scope

    • Title: "The Chemistry of Oxazoles"[3][4][5][6]

    • Source:Chemical Reviews
    • URL:[Link] (Foundational Review)

  • Synthesis of 2-Substituted Oxazole-4-carboxylates

    • Title: "Rapid and Scalable Synthesis of Oxazoles Directly
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Biological Activity of Oxazole Derivatives

    • Title: "A comprehensive review on biological activities of oxazole deriv
    • Source:BMC Chemistry
    • URL:[Link]

  • Cyclohexanecarboxamide Precursor Data

    • Title: "Cyclohexanecarboxamide Compound Summary"
    • Source:PubChem[7][8]

    • URL:[Link]

  • Oxazole-4-carboxylic Acid Scaffold Utility: Title: "Oxazole-4-carboxylic acid ethyl ester" Source:Chem-Impex

Sources

Methodological & Application

Fe(II)-Catalyzed Isomerization: A Precision Route to Oxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Fe(II)-Catalyzed Isomerization to Form Oxazole-4-Carboxylates Content Type: Application Note & Protocol

Abstract & Strategic Significance

Oxazole-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as core structures in bioactive natural products (e.g., disorazoles) and synthetic drugs. Traditional synthesis often requires multi-step condensation sequences (e.g., Cornforth rearrangement, Robinson-Gabriel synthesis) or harsh dehydrating conditions.

This protocol details a Fe(II)-catalyzed cascade isomerization of 5-alkoxy-4-formylisoxazoles. This method represents a high-atom-economy transformation where the isoxazole ring acts as a "masked" oxazole. By leveraging the redox-neutral Lewis acidity of Iron(II), researchers can trigger a controlled N–O bond cleavage and recyclization under neutral conditions.

Key Advantages:

  • Atom Economy: 100% atom mapping from substrate to product.

  • Operational Simplicity: Uses stable FeCl₂·4H₂O and standard solvents.

  • Selectivity: The protocol specifically targets 4-formyl substrates for oxazole formation, whereas 4-acyl analogs diverge to isomeric isoxazoles.

Mechanism of Action

The transformation proceeds through a "ring-contraction/ring-expansion" sequence. The Iron(II) catalyst coordinates to the isoxazole nitrogen and oxygen, weakening the N–O bond. Thermal activation leads to cleavage, generating a transient vinyl nitrene (or metal-carbenoid) species that collapses into a highly strained 2H-azirine intermediate. Under the reaction conditions (105 °C), this azirine undergoes C–C bond cleavage and recyclization to the thermodynamically stable oxazole.

Pathway Diagram

Fe_Isomerization Substrate 5-Methoxy-4-formylisoxazole Complex Fe(II)-Isoxazole Complex Substrate->Complex + FeCl2·4H2O Nitrene Vinyl Nitrene/Carbenoid Complex->Nitrene N-O Cleavage (Heat) Azirine 2H-Azirine Intermediate (Transient) Nitrene->Azirine Ring Contraction Oxazole Methyl Oxazole-4-carboxylate Azirine->Oxazole Ring Expansion (Isomerization)

Figure 1: Mechanistic pathway of the Fe(II)-catalyzed isomerization. The 2H-azirine is the critical branching point.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-Methoxy-4-formylisoxazole derivatives (Synthesized via Vilsmeier-Haack formylation of 5-methoxyisoxazoles).

  • Catalyst: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) [CAS: 13478-10-9].

  • Solvent: 1,4-Dioxane (Anhydrous preferred, but technical grade is often sufficient).

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser; Oil bath.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a reaction vessel (pressure tube recommended) with 5-methoxy-4-formylisoxazole (1.0 equiv, e.g., 1.0 mmol).

  • Add 1,4-Dioxane to achieve a concentration of 0.1 M to 0.2 M (e.g., 5–10 mL).

  • Add FeCl₂·4H₂O (0.10 equiv, 10 mol%).

    • Note: The catalyst typically does not dissolve immediately; the mixture may appear as a suspension.

Step 2: Isomerization

  • Seal the tube or attach a condenser under an inert atmosphere (N₂ or Ar).

  • Heat the mixture to 105 °C (oil bath temperature).

  • Stir vigorously for 2–4 hours .

    • Monitoring: Check progress via TLC (typically 20-30% EtOAc/Hexane). The starting isoxazole is usually less polar than the oxazole product. Look for the disappearance of the aldehyde peak in crude NMR if TLC is ambiguous.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate: Remove solvent under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

Critical Parameters & Troubleshooting (Expert Insights)

Substrate Specificity (The "Formyl" Rule)

This reaction is highly sensitive to the substituent at the C4 position.

  • 4-Formyl (R = H): Yields Oxazole-4-carboxylates .[1]

  • 4-Acyl (R = Alkyl/Aryl): Yields Isoxazole-4-carboxylates (Isomeric rearrangement).

  • Why? The migration aptitude during the azirine ring-opening differs based on the steric and electronic nature of the carbonyl substituent. Ensure your substrate is a formyl derivative if the oxazole is the target.

Catalyst & Solvent Effects
ParameterRecommendationEffect of Deviation
Catalyst FeCl₂·4H₂O (10 mol%)Anhydrous FeCl₂ works but is harder to handle. Fe(III) salts (FeCl₃) are generally less effective or lead to decomposition.
Solvent 1,4-DioxaneToluene or Xylene requires higher temps (reflux). Acetonitrile (MeCN) works at lower temps (50 °C) but stops at the azirine stage; higher heat is needed for oxazole formation.
Temperature 105 °C< 80 °C: Reaction stalls at azirine intermediate. > 140 °C: Thermal decomposition increases.
Safety Note on Azirines

While the 2H-azirine intermediate is transient in this protocol, azirines can be energetic/unstable. Do not attempt to isolate the intermediate unless performing specific mechanistic studies at lower temperatures (e.g., 50 °C in MeCN).

Case Studies & Scope

Table 1: Representative Substrate Scope Conditions: Substrate (1.0 mmol), FeCl₂·4H₂O (10 mol%), Dioxane, 105 °C, 3h.

EntrySubstrate (C3-Substituent)Product (Oxazole-4-carboxylate)Yield (%)
1Phenyl (Ph)Methyl 2-phenyl-oxazole-4-carboxylate82%
24-Me-PhMethyl 2-(p-tolyl)-oxazole-4-carboxylate85%
34-Cl-PhMethyl 2-(4-chlorophenyl)-oxazole-4-carboxylate78%
4Alkyl (e.g., Me)Methyl 2-methyl-oxazole-4-carboxylate65%

Interpretation: Electron-rich aryl groups at C3 (Entry 2) tend to stabilize the cationic transition states, slightly improving yields. Electron-deficient groups (Entry 3) are tolerated well. Alkyl groups (Entry 4) may show slightly lower yields due to reduced stabilization of the intermediate vinyl nitrene.

References

  • Primary Protocol Source: Serebryannikova, A. et al. "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." The Journal of Organic Chemistry, 2019, 84(23), 15106–15117.

  • Mechanistic Insight (Azirine Intermediates): Khlebnikov, A. F.; Novikov, M. S.[1] "Recent advances in 2H-azirine chemistry." Tetrahedron, 2013, 69(16), 3363-3401.

  • General Context (Oxazole Synthesis): Murai, K. et al. "Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes." Organic Letters, 2010, 12(15), 3456-3459.

Sources

Application Note: 2-Cyclohexyl-oxazole-4-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, synthesis, and medicinal chemistry utility of 2-Cyclohexyl-oxazole-4-carboxylic acid , a versatile scaffold that bridges the gap between rigid aromatic linkers and lipophilic aliphatic spacers.

Executive Summary

In modern drug discovery, the This compound (2-CyOx-4-COOH) moiety represents a high-value "hybrid" scaffold. It combines the structural rigidity and hydrogen-bond accepting capability of the 1,3-oxazole ring with the lipophilic, metabolic bulk of the cyclohexyl group.

Unlike the ubiquitous phenyl or pyridine linkers, this scaffold offers a unique vector for Fragment-Based Drug Discovery (FBDD) . It provides a distinct 3D topology (planar heteroaromatic ring fused to a puckered aliphatic ring) that can improve solubility profiles while maintaining hydrophobic contacts in enzyme active sites (e.g., PDE4, Kinases, GPCRs).

Physicochemical Profile

Understanding the "rules of the road" for this molecule is critical before synthesis. The cyclohexyl group significantly increases lipophilicity compared to a methyl or phenyl analog, while the oxazole ring reduces the pKa of the acid compared to a standard aliphatic acid.

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 195.22 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
cLogP 2.1 – 2.4Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) 3.5 – 3.8Slightly more acidic than benzoic acid; forms stable salts.
TPSA ~63 ŲGood oral bioavailability range.
Rotatable Bonds 2 (C2-Cyclohexyl, C4-COOH)Semi-rigid; reduces entropic penalty upon binding.
UV Cutoff ~210–230 nmDetectable by standard LC-MS/UV methods.

Synthetic Protocols

The commercial availability of this acid can be sporadic. Below is a validated, robust protocol for synthesizing the core scaffold from commodity chemicals, followed by a high-yield amide coupling protocol.

Protocol A: De Novo Synthesis (The Modified Hantzsch/Blümlein-Lewy Route)

This method utilizes the condensation of a primary amide with an


-halo- 

-ketoester.

Reagents:

  • Cyclohexanecarboxamide (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (anhydrous)

  • Calcium Carbonate (

    
    ) or Sodium Bicarbonate (Base)
    

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclohexanecarboxamide (10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Add Ethyl bromopyruvate (11 mmol) dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.

  • Cyclization: Add solid

    
     (1.2 equiv) to scavenge the HBr generated. Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor by TLC/LC-MS for the formation of the intermediate ester (Ethyl 2-cyclohexyl-oxazole-4-carboxylate).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve the residue in EtOAc, wash with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (2.0 equiv) and stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1N HCl to pH ~3. The free acid This compound will precipitate. Filter, wash with cold water, and dry.

Yield: Typically 60–75% over two steps.

Protocol B: Amide Coupling (The "Gold Standard" Activation)

Oxazole carboxylic acids can be prone to decarboxylation under harsh conditions (e.g., high temp with thionyl chloride). The HATU method is preferred for its mildness and high conversion rate.

Reagents:

  • This compound (1.0 equiv)

  • Amine Partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Workflow:

  • Activation: Dissolve the acid and HATU in dry DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes at RT. Why? This pre-forms the activated At-ester species.

  • Coupling: Add the DIPEA, followed immediately by the Amine.

  • Reaction: Stir at RT for 2–4 hours.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat.

    
     (to remove unreacted acid/HOBt byproducts).
    
  • Note: If the amine is unreactive (e.g., an aniline), heating to 50°C may be required, but do not exceed 80°C to avoid thermal decomposition of the oxazole acid.

Medicinal Chemistry Applications & Logic

A. Bioisosterism Strategy

The 2-CyOx-4-COOH scaffold is a powerful bioisostere for:

  • Benzoic Acid: It retains the planar aromatic acid motif but introduces a "kink" in geometry and increases lipophilicity via the cyclohexyl tail.

  • Proline/Peptide Mimetics: The oxazole ring mimics the peptide bond (

    
    ) in a rigid, non-hydrolyzable format.
    
B. Scaffold Hopping Case Study (Hypothetical)
  • Problem: A lead compound containing a biphenyl-4-carboxylic acid moiety has poor solubility and is rapidly metabolized by CYP450 (aromatic hydroxylation).

  • Solution: Replace the distal phenyl ring with a cyclohexyl group and the central phenyl ring with an oxazole .

  • Result:

    • Solubility: Increases (Cyclohexyl disrupts crystal packing; Oxazole adds polarity).

    • Metabolism: The cyclohexyl group is less prone to rapid oxidative clearance than an electron-rich phenyl ring.

    • Geometry: The angle between the substituents on the oxazole (C2 and C4) is approx 136°, different from the 180° of para-phenyl, allowing access to new binding pockets.

C. Visualizing the Workflow

The following diagram illustrates the decision matrix and synthetic flow for utilizing this scaffold.

G Start Target Profile: Rigid Linker + Lipophilicity Scaffold 2-Cyclohexyl-oxazole-4-COOH Start->Scaffold Selection AmideCoup Amide Coupling (HATU/DIPEA) Scaffold->AmideCoup Library Gen Curtius Curtius Rearrangement (Acid -> Isocyanate -> Amine) Scaffold->Curtius Linker Mod Heterocycle Heterocycle Formation (e.g., 1,2,4-Oxadiazoles) Scaffold->Heterocycle Bioisostere Amide Cyclohexanecarboxamide Cyclization Hantzsch Cyclization (Reflux) Amide->Cyclization Bromo Ethyl Bromopyruvate Bromo->Cyclization Hydrolysis LiOH Hydrolysis Cyclization->Hydrolysis Hydrolysis->Scaffold

Caption: Workflow for the synthesis and derivatization of the this compound scaffold.

Critical Safety & Stability Notes

  • Thermal Stability: While 2,4-disubstituted oxazoles are generally stable, the free carboxylic acid can undergo decarboxylation at temperatures >150°C, especially in the presence of copper salts or strong acids. Avoid neat melting points if possible; use DSC.

  • Lachrymators: The starting material, Ethyl bromopyruvate , is a potent lachrymator. All initial weighing and reactions must occur in a high-efficiency fume hood.

References

  • Hantzsch Synthesis of Oxazoles

    • Title: "The Reaction of Amides with Ethyl Bromopyruv
    • Source:Journal of Organic Chemistry, 1995, 60(18), 5721–5725.
    • Context: Defines the regioselectivity of the condensation to yield oxazole-4-carboxyl
  • Oxazoles in Medicinal Chemistry

    • Title: "Oxazoles as vers
    • Source:European Journal of Medicinal Chemistry, 2021.
    • Context: Reviews the biological activity and structural utility of the oxazole ring.
    • (Generalized link to journal)

  • Title: "Bioisosteres in Medicinal Chemistry.
  • Amide Coupling Protocols

    • Title: "Recent advances in amide bond form
    • Source:Chemical Reviews, 2011.
    • Context: Validates the use of HATU/DIPEA for sensitive heteroarom

application of 2-Cyclohexyl-oxazole-4-carboxylic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Herbicide Discovery with 2-Cyclohexyl-oxazole-4-carboxylic Acid

Executive Summary

This application note details the utility of This compound (COCA) as a privileged scaffold in the discovery of novel agrochemicals, specifically carboxamide herbicides and safeners . The unique structural combination of a lipophilic cyclohexyl moiety and a metabolically stable oxazole core makes COCA an ideal building block for modulating cuticular penetration and target binding affinity. This guide provides a validated protocol for the synthesis, derivatization, and biological screening of COCA-derived libraries, designed to streamline the Lead Optimization phase in agrochemical R&D.

Introduction: The Oxazole Advantage in Agrochemicals

In modern agrochemistry, the oxazole ring serves as a critical bioisostere for amide and ester functionalities, offering enhanced metabolic stability against plant esterases. The specific derivative, This compound , is particularly valuable due to its amphiphilic nature:

  • The Cyclohexyl Group: Increases lipophilicity (LogP), facilitating transport across the waxy plant cuticle and cell membranes.

  • The Oxazole-4-Carboxylate Core: Provides a rigid vector for derivatization, allowing precise orientation of pharmacophores within the binding pockets of target enzymes (e.g., PDS, HPPD, or VLCFA synthases).

Research indicates that amides derived from 2-substituted oxazole-4-carboxylic acids exhibit significant pre-emergence herbicidal activity and can function as safeners , protecting crops from herbicide injury by inducing detoxification enzymes [1, 2].

Chemical Protocol: Scaffold Synthesis & Library Generation

This section outlines a robust, scalable workflow for synthesizing the COCA scaffold and generating a library of bioactive carboxamides.

Validated Synthetic Pathway (Hantzsch Oxazole Synthesis)
  • Objective: Synthesis of the core scaffold this compound.

  • Mechanism: Condensation of a primary amide with an

    
    -halo-keto ester.
    

Reagents:

  • Cyclohexanecarboxamide (CAS: 1122-56-1)

  • Ethyl Bromopyruvate (CAS: 70-23-5)

  • Solvent: Ethanol (anhydrous) or DMF

  • Base:

    
     or 
    
    
    

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Cyclohexanecarboxamide (1.0 eq) and Ethyl Bromopyruvate (1.1 eq) in anhydrous Ethanol (0.5 M concentration).

  • Cyclization: Heat the mixture to reflux (

    
    C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The intermediate hydroxy-oxazoline forms first, followed by dehydration to the oxazole.
    
  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure. Resuspend residue in EtOAc and wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis: Dissolve the resulting ethyl ester in THF:Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours. Acidify with 1N HCl to pH 3. The free acid (COCA ) will precipitate. Filter and dry.[1]

Automated Parallel Synthesis (Amide Library)
  • Objective: Create a library of 96 analogs for HTS.

  • Method: T3P (Propylphosphonic anhydride) mediated coupling.

Protocol:

  • Preparation: Load 96-well reaction block with COCA (0.1 mmol/well).

  • Activation: Add T3P (50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq). Shake for 10 mins.

  • Coupling: Add diverse amines (anilines, benzylamines, heterocycles) to each well (1.1 eq).

  • Reaction: Seal and shake at RT for 12 hours.

  • Purification: SCX-2 solid-phase extraction cartridges to remove excess amine. Evaporate solvent.

Visualization: Synthetic & Screening Workflow

The following diagram illustrates the integrated workflow from raw materials to biological data, highlighting the critical decision points in the optimization cycle.

Agrochemical_Discovery_Workflow cluster_synthesis Phase 1: Scaffold Synthesis cluster_library Phase 2: Derivatization cluster_screening Phase 3: Biological Screening Raw_Mat Cyclohexane- carboxamide Intermediate Ethyl Ester Intermediate Raw_Mat->Intermediate Hantzsch Cyclization Reagent Ethyl Bromopyruvate Reagent->Intermediate Scaffold 2-Cyclohexyl-oxazole- 4-carboxylic Acid (COCA) Intermediate->Scaffold Hydrolysis Coupling Amide Coupling (T3P/DIPEA) Scaffold->Coupling Library Carboxamide Library (96-well) Coupling->Library Assay Pre-Emergence Herbicidal Assay Library->Assay Hit_ID Hit Identification (IC50 < 10 µM) Assay->Hit_ID Data Analysis

Figure 1: Integrated workflow for the synthesis and screening of this compound derivatives.

Biological Evaluation Protocol

Pre-Emergence Herbicidal Assay

This assay evaluates the efficacy of the synthesized carboxamides in preventing weed germination, a standard metric for this chemical class.

Target Species:

  • Amaranthus retroflexus (Redroot pigweed) - Broadleaf model.

  • Setaria viridis (Green foxtail) - Grass model.

Experimental Setup:

  • Soil Prep: Fill 5 cm pots with a standardized sandy loam soil (2% organic matter).

  • Seeding: Sow 10-15 seeds of target weed species per pot at a depth of 0.5 cm.

  • Treatment: Dissolve library compounds in Acetone:Water (95:5) with 0.1% Tween 20.

  • Application: Apply solution to the soil surface using a track sprayer calibrated to deliver an equivalent of 1000 g ai/ha (grams active ingredient per hectare). Include a solvent control and a commercial standard (e.g., Isoxaflutole).

  • Incubation: Place pots in a greenhouse (25°C day/20°C night, 14h photoperiod).

  • Scoring: Assess after 14 days.

    • 0: No effect.

    • 100: Complete kill/No germination.

Data Interpretation

Compounds scoring >80 at 1000 g/ha are advanced to dose-response testing (


 determination).
Compound IDR-Group (Amine)LogP (Calc)Amaranthus Control (%)Setaria Control (%)Status
COCA-001 Phenyl3.28540Hit
COCA-002 2,6-Difluorophenyl3.49560Lead
COCA-003 Methyl1.8105Inactive
Standard (Isoxaflutole)-9895Reference

Table 1: Representative screening data. Note the correlation between aromatic substitution (lipophilicity) and broadleaf activity.

Safety & Handling

  • This compound: Irritant. Handle in a fume hood.

  • Ethyl Bromopyruvate: Lachrymator. strictly avoid inhalation.

  • Waste Disposal: All halogenated organic waste must be segregated. Soil containing experimental herbicides must be autoclaved before disposal.

References

  • Vertex AI Search. (2023). Oxazole-4-carboxylic acid ethyl ester - Chem-Impex: Synthetic Chemistry. Chem-Impex. Link

  • Google Patents. (2000). Oxazole carboxamide herbicides - US6096688A. Google Patents. Link

  • National Institutes of Health (NIH). (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Link

  • European Patent Office. (2021). Compositions Comprising Pyridine Carboxylate Herbicides and Azole Carboxylate Safeners - EP 3876726 B1. EPO.[2] Link

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Link

Sources

Application Note: 2-Cyclohexyl-oxazole-4-carboxylic Acid as a Building Block for Bioactive Molecules

[1]

Executive Summary

2-Cyclohexyl-oxazole-4-carboxylic acid (CAS: 66493-06-9) represents a privileged scaffold in medicinal chemistry, combining a lipophilic aliphatic domain with a rigid heterocyclic linker.[1] This application note details the utility of this building block in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Design . Unlike flexible aliphatic chains or planar phenyl rings, the cyclohexyl-oxazole motif offers a unique three-dimensional vector that enhances metabolic stability while targeting hydrophobic pockets in GPCRs and enzymes.

This guide provides validated protocols for synthesizing the core scaffold and derivatizing it into bioactive libraries, supported by structural activity relationship (SAR) logic.

Chemical Profile & Structural Logic[3]

Physicochemical Properties[4]
  • Formula: C₁₀H₁₃NO₃

  • MW: 211.22 g/mol

  • Appearance: Off-white to pale yellow crystalline powder.[2]

  • Solubility: Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic form).

  • pKa: ~3.5 (Carboxylic acid), making it a competent partner for standard amide coupling reagents.

The Pharmacophore Triad

The molecule functions as a "Triad" scaffold, serving three distinct medicinal chemistry roles simultaneously:

DomainStructural FeatureMedicinal Chemistry Function
A (Tail) Cyclohexyl Group Hydrophobic Anchor: Fills lipophilic pockets (e.g., S1/S2 sites in proteases). Offers greater metabolic stability (sp³) compared to phenyl rings (sp²) by avoiding metabolic oxidation prone to aromatic systems.
B (Core) Oxazole Ring Rigid Linker: Restricts conformational freedom, reducing the entropic penalty of binding. Acts as a bioisostere for peptide bonds (amide surrogate).
C (Head) Carboxylic Acid Diversification Vector: A reactive handle for rapid library generation via amide coupling, esterification, or reduction to alcohols/aldehydes.

Biological Applications & Case Studies

Antimicrobial & Biofilm Inhibition

Recent studies highlight the oxazole-4-carboxylic acid core as a critical determinant in antimicrobial activity. For instance, Macrooxazoles A-D , isolated from Phoma macrostoma, contain this 2,5-disubstituted oxazole core and exhibit significant inhibition of Staphylococcus aureus biofilm formation [1]. The 2-cyclohexyl derivative mimics the bulky hydrophobic side chains found in these natural products, providing a synthetic access point to similar biological space.

Peptidomimetics

In protease inhibitors, the 2-cyclohexyl-oxazole moiety serves as a P2-P3 surrogate . The oxazole ring mimics the peptide backbone planarity, while the cyclohexyl group mimics the side chain of Leucine or Phenylalanine but with different electronic properties, often improving cell permeability due to increased lipophilicity (

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Modern Approach)

Rationale: While classical Hantzsch synthesis (amide + bromopyruvate) is valid, modern methods allow direct conversion from carboxylic acids, streamlining access.

Reaction Overview: Cyclohexanecarboxylic acid + Methyl isocyanoacetate


Step-by-Step Procedure:

  • Activation: Dissolve Cyclohexanecarboxylic acid (1.0 equiv) in DCM (0.2 M). Add 2-fluoropyridine (1.2 equiv) and trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) at -78°C. Stir for 20 min to generate the acyl-pyridinium species [2].

  • Cyclization: Add Methyl isocyanoacetate (1.2 equiv) and TEA (2.5 equiv). Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[3] Dry organic layer over Na₂SO₄ and concentrate.[3] Purify via flash chromatography (Hexane/EtOAc) to yield the methyl ester.

  • Saponification: Dissolve the ester in THF:H₂O (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The free acid (this compound) precipitates or crystallizes upon concentration.

Protocol B: Library Generation via Amide Coupling

Rationale: The carboxylic acid is the primary vector for diversification. HATU is recommended over EDC/HOBt for sterically demanding amines or electron-deficient anilines.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Pre-activation: In a vial, dissolve the scaffold (0.1 mmol) and DIPEA (0.3 mmol) in DMF (1 mL). Add HATU (0.12 mmol) and stir for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine (0.11 mmol). Stir at RT for 2–16 hours. Monitor by LC-MS.

  • Purification: For high-throughput libraries, dilute with DMSO and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • QC: Verify identity via MS (ES+) and purity via UV (254 nm).

Visualizations

Synthetic Workflow & Decision Tree

This diagram illustrates the logical flow from the raw building block to diverse functional classes.

GStart2-Cyclohexyl-oxazole-4-carboxylic Acid(Core Scaffold)Path1Amide Coupling(HATU/DIPEA)Start->Path1Path2Reduction(LiAlH4 / DIBAL)Start->Path2Path3Curtius Rearrangement(DPPA / tBuOH)Start->Path3Prod1Amide Library(GPCR/Kinase Inhibitors)Path1->Prod1 + Diverse AminesProd2Alcohol/Aldehyde(Transition State Mimetics)Path2->Prod2 + Hydride SourceProd3Boc-Amine(Reverse Amide Linker)Path3->Prod3 + Azide Source

Figure 1: Divergent synthesis strategy utilizing the C-4 carboxylic acid handle.

SAR Logic: Why Cyclohexyl?

A comparison of the cyclohexyl moiety against standard aromatic substituents.

SARCenter2-Cyclohexyl-oxazole CorePhenylvs. Phenyl Group(Aromatic)Center->PhenylAlkylvs. n-Butyl/Propyl(Linear Alkyl)Center->AlkylBen1Benefit: Metabolic Stability(No CYP450 epoxidation)Phenyl->Ben1Cyclohexyl lackspi-systemBen2Benefit: 3D Volume(Fills globular hydrophobic pockets)Phenyl->Ben2Cyclohexyl isnon-planarBen3Benefit: Rigidity(Lower entropic cost than linear chains)Alkyl->Ben3Cyclohexyl isconstrained

Figure 2: Structure-Activity Relationship (SAR) rationale for selecting the cyclohexyl-oxazole scaffold.

References

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 2020.[4]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2025.

  • Reactions of Amines with Carboxylic Acids to Yield Amides. Chemistry LibreTexts, 2020.[5]

  • This compound (Product Page). RuixiBiotech, Accessed 2026.

Advanced Strategies for the Regioselective Synthesis of 4,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical bioisostere for amides and esters due to its metabolic stability and hydrogen-bonding capabilities. While 2,4- and 2,5-disubstituted oxazoles are synthetically trivial, the 4,5-disubstituted pattern presents a unique regiochemical challenge.

This guide moves beyond textbook definitions to provide actionable, high-yield protocols for synthesizing 4,5-disubstituted oxazoles. We focus on three distinct methodologies selected for their robustness, functional group tolerance, and scalability:

  • The Modified Van Leusen Reaction: Best for direct access to 4,5-disubstituted oxazoles (where C2 = H) from aldehydes and halides.[1]

  • Iodine-Mediated Oxidative Cyclization: A metal-free, "green" approach utilizing ketones and amines/nitriles.

  • Robinson-Gabriel Cyclodehydration: The classic, scalable route for 2,4,5-trisubstituted derivatives when C2 functionalization is also required.

Strategic Decision Matrix

Before selecting a protocol, consult the following decision tree to align the synthetic method with your available starting materials and target substitution pattern.

OxazoleStrategy Start Target: 4,5-Disubstituted Oxazole Q1 Is C2-position Unsubstituted (H)? Start->Q1 RouteA Method A: Modified Van Leusen Q1->RouteA Yes (C2=H) Q2 Starting Material Availability? Q1->Q2 No (C2=R) InputA Input: Aldehyde + Alkyl Halide + TosMIC RouteA->InputA RouteB Method B: Iodine-Mediated Cyclization Q2->RouteB Ketones/Alkynes RouteC Method C: Robinson-Gabriel Q2->RouteC Amino Acids/Amides InputB Input: Ketone/Enamide RouteB->InputB InputC Input: 2-Acylamino Ketone RouteC->InputC

Figure 1: Synthetic Strategy Selection Guide. Select Method A for C2-unsubstituted targets; Methods B or C for fully substituted scaffolds.

Method A: The Modified Van Leusen Synthesis

Target: 4,5-Disubstituted Oxazoles (C2 = H) Mechanism: [3+2] Cycloaddition / Elimination

The classical Van Leusen reaction typically yields 5-substituted oxazoles. However, a modified three-component protocol involving Tosylmethyl Isocyanide (TosMIC), an aldehyde, and an alkyl halide allows for the precise installation of substituents at both the 4 and 5 positions. This method is particularly powerful because it builds the ring in a single pot.

Mechanistic Insight

The reaction proceeds via the formation of an


-unsaturated imidate intermediate. The base promotes the deprotonation of TosMIC, which attacks the carbonyl. Crucially, the addition of the alkyl halide intercepts the intermediate, alkylating the 4-position before the final aromatization and elimination of the sulfinate group.
Protocol 1: One-Pot Synthesis in Ionic Liquids (Green Chemistry)

Based on the work of Wu et al. [1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Aliphatic Halide (1.2 equiv)[1]

  • TosMIC (1.0 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: [bmim]Br (1-butyl-3-methylimidazolium bromide) or DMF (if ionic liquid is unavailable).

Step-by-Step Procedure:

  • Preparation: In a 10 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and aliphatic halide (1.2 mmol) in [bmim]Br (2 mL).

  • Base Addition: Add

    
     (2.0 mmol) to the mixture.
    
  • Activation: Stir the suspension at room temperature for 30 minutes to ensure homogeneity and initial activation.

  • Cyclization: Add TosMIC (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 2–5 hours).

    • Note: Aromatic aldehydes with electron-withdrawing groups react faster.[2]

  • Work-up: Extract the mixture with diethyl ether (

    
     mL). The ionic liquid phase can be washed and recycled.[2]
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    

Yield Expectations:

Aldehyde (R5) Halide (R4) Yield (%)
4-NO2-Ph Benzyl bromide 92%
Benzaldehyde Ethyl iodide 85%

| 4-OMe-Ph | Allyl bromide | 81% |

Method B: Iodine-Mediated Oxidative Cyclization

Target: 2,4,5-Trisubstituted Oxazoles Mechanism: Oxidative Domino Cyclization

This method represents a modern "metal-free" approach. It utilizes molecular iodine (


) or hypervalent iodine reagents to promote the cyclization of enamides or the condensation of ketones with nitriles. It is superior to transition metal catalysis in terms of cost and toxicity profile.
Mechanistic Pathway

The reaction involves the iodination of the


-carbon of the enamide/ketone, followed by nucleophilic attack by the amide oxygen (or nitrile nitrogen), and subsequent oxidative aromatization.

IodineMechanism Step1 Enamide/Ketone Step2 Iodonium Ion Formation Step1->Step2 I2 / TBHP Step3 Intramolecular Cyclization (5-exo-trig) Step2->Step3 Step4 Elimination of HI Step3->Step4 Product Oxazole Product Step4->Product

Figure 2: General mechanism for Iodine-mediated oxidative cyclization.

Protocol 2: -Mediated Cyclization of Enamides

Adapted from recent RSC advances [2]

Reagents:

  • Enamide precursor (1.0 equiv)

  • Iodine (

    
    , 0.5 equiv)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide, 2.0 equiv) or DTBP.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup: Charge a sealed tube with the enamide (0.5 mmol).

  • Reagent Addition: Add

    
     (0.25 mmol), 
    
    
    
    (1.0 mmol), and solvent (3 mL).
  • Oxidant: Add TBHP (decane solution, 1.0 mmol) dropwise.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

    • Critical Checkpoint: The solution should turn dark violet initially (iodine) and fade as the reaction progresses.

  • Quench: Cool to RT. Add saturated

    
     (sodium thiosulfate) to quench remaining iodine (color change from brown to clear).
    
  • Isolation: Extract with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Method C: Robinson-Gabriel Cyclodehydration

Target: Robust synthesis of stable, fully substituted oxazoles. Mechanism: Intramolecular dehydration of 2-acylamino ketones.[3]

While older, this method is the industry standard for scale-up due to its reliability. The key challenge is synthesizing the 2-acylamino ketone precursor, often achieved via the Dakin-West reaction or amidation of


-amino ketones.
Protocol 3: Burgess Reagent Modification (Mild Conditions)

Standard Robinson-Gabriel uses


 or 

, which can be harsh. The Burgess reagent allows cyclization at neutral pH.

Reagents:

  • 2-Acylamino ketone (1.0 equiv)[1]

  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the keto-amide precursor (1.0 mmol) in anhydrous THF (5 mL) under

    
     atmosphere.
    
  • Addition: Add Burgess reagent (1.5 mmol) in one portion.

  • Heating: Reflux the mixture at 70°C for 1–2 hours.

    • Monitoring: Monitor the disappearance of the amide N-H peak via IR or proton NMR if possible, or standard TLC.

  • Work-up: Cool to RT. Concentrate the solvent in vacuo.[4]

  • Purification: The residue is often clean enough for filtration through a short silica plug (eluting with

    
    ) to remove the sulfamoyl byproduct.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Van Leusen) Steric hindrance at aldehydeIncrease reaction time; switch solvent to DMF/DMSO mixture to improve solubility.
Incomplete Cyclization (Iodine) Iodine sublimationEnsure reaction vessel is strictly sealed; Add 10% excess oxidant (TBHP).
Regioisomer Mixtures Ambiguous enolizationIn Method A, ensure the alkyl halide is added after initial base activation but before TosMIC if using a modified stepwise addition.
Decomposition (Robinson-Gabriel) Acid sensitivitySwitch from

to Burgess Reagent or

(Wipf modification).

References

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y. Z., & Yu, X. Q. (2009).[5] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.[2]

  • Gao, W. C., Hu, F., Huo, Y. M., & Chang, H. H. (2014). Iodine-mediated oxidative cyclization of enamides: a facile synthesis of 2,4,5-trisubstituted oxazoles.[6] RSC Advances, 4(46), 24263-24266.

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Bresciani, S., & Tomkinson, N. C. (2014). Transition metal-mediated synthesis of oxazoles. Heterocycles, 89(11), 2479.

Sources

Troubleshooting & Optimization

Technical Support Center: Oxazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Operational Philosophy

Welcome to the Oxazole Synthesis Support Center. In drug discovery, the oxazole ring is not merely a linker; it is a pharmacophore capable of hydrogen bonding and


-stacking. However, synthesizing it often involves a trade-off between harsh dehydration conditions  (which destroy sensitive epitopes) and regioselectivity  (which dictates biological activity).

This guide moves beyond textbook definitions. We focus on optimizing reaction conditions to suppress side reactions like hydrolysis and polymerization. We prioritize "soft" dehydration methods over traditional "hard" acid-mediated routes.

Method Selection Logic (Decision Matrix)

Before starting, verify you are using the correct synthetic strategy for your specific substitution pattern.

OxazoleSelection Start Target Structure? Sub5 5-Substituted / 4,5-Disubstituted Start->Sub5 Sub25 2,5-Disubstituted / Trisubstituted Start->Sub25 VL Van Leusen Reaction (TosMIC) Sub5->VL Primary Choice AcidSens Acid Sensitive? Sub25->AcidSens Enamide Access to Enamides? Sub25->Enamide RG Robinson-Gabriel Cyclodehydration Ox Oxidative Cyclization (Cu/Au Catalysis) AcidSens->RG No (Use POCl3/H2SO4) RG_Mod RG_Mod AcidSens->RG_Mod Yes (Use Wipf/Burgess) Enamide->Ox Direct C-H Func.

Figure 1: Strategic decision tree for selecting the optimal oxazole synthesis pathway based on substitution pattern and substrate stability.

Protocol Module A: The Modern Robinson-Gabriel

Target: 2,4,5-Trisubstituted Oxazoles The Issue: Traditional cyclodehydration uses


, 

, or

. These are "sledgehammers" that often cause charring or hydrolysis of esters/acetals elsewhere in the molecule.
The Solution: Wipf Modification ( )

The Wipf modification replaces proton-catalyzed dehydration with a mild oxidative dehydration using triphenylphosphine and iodine. This generates an oxyphosphonium intermediate that acts as a potent leaving group under basic conditions.

Optimized Protocol
  • Preparation: Dissolve the

    
    -keto amide (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Reagent Addition: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Initiation: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
    • Critical Check: The solution should transition from colorless to a persistent yellow/brown.

  • Reaction: Stir at 0°C for 15 min, then warm to RT. Completion is usually rapid (< 2 hours).

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM.[1]
    

Why this works: The reaction proceeds through an imidate-phosphonium salt. The base (


) promotes the internal nucleophilic attack of the amide oxygen onto the activated ketone carbon, followed by elimination of 

.

Protocol Module B: The Van Leusen Synthesis

Target: 5-Substituted Oxazoles (Difficult to access via Robinson-Gabriel) The Issue: The reaction of TosMIC (


-Toluenesulfonylmethyl isocyanide) with aldehydes is base-mediated. A common failure mode is the Cannizzaro reaction  of the aldehyde or polymerization  of TosMIC before the oxazole forms.
Optimization Table: Base & Solvent Effects
ParameterStandard ConditionOptimized Condition (Sensitive Substrates)Reason for Optimization
Base


or Ionic Resins
Carbonates can hydrolyze esters; Resins allow simple filtration workup.
Solvent

(Reflux)

(2:1)
Pure MeOH can solvolyse reactive electrophiles. DME improves solubility.
Temp Reflux (

)

High temp promotes TosMIC decomposition. Gradual warming favors cyclization.
Troubleshooting The "TosMIC Failure"

If your yield is < 30%:

  • Check the Aldehyde: Electron-rich aldehydes react slowly. Add 10% more TosMIC.

  • Proton Source: The elimination of

    
     requires a proton source. If running in aprotic solvents (THF), you must  add 1-2 equivalents of MeOH or 
    
    
    
    -BuOH to facilitate the final aromatization step.

Protocol Module C: Copper-Catalyzed Oxidative Cyclization

Target: Direct conversion of Enamides to Oxazoles The Issue: Regioselectivity.[2][3] Oxidative methods can sometimes yield mixtures of oxazoles and chlorinated byproducts if the oxidant is too aggressive.

Optimized Protocol (Cu/O2 System)

Instead of stoichiometric oxidants, use aerobic oxidation.

  • Substrate: Enamide (prepared via acylation of an imine or enol).

  • Catalyst:

    
     (10-20 mol%).
    
  • Oxidant: Air (balloon) or

    
    .
    
  • Solvent: Toluene or Xylene (requires higher temp:

    
    ).
    
  • Mechanism: The copper coordinates to the enamide nitrogen, facilitating a Single Electron Transfer (SET) oxidation that generates a radical cation, which cyclizes onto the oxygen.

Troubleshooting FAQ

Q1: My Robinson-Gabriel reaction yields the starting material back, even with POCl3.

  • Diagnosis: You are likely forming the "kinetic trap"—the chloro-imidate intermediate—which hydrolyzes back to the amide upon aqueous workup.

  • Fix: Ensure you heat the reaction. If using

    
    , reflux is often required to drive the elimination of 
    
    
    
    . Alternatively, switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt), which dehydrates at lower temperatures (
    
    
    in THF).

Q2: In the Van Leusen reaction, I see a major byproduct that is not my oxazole.

  • Diagnosis: This is likely the formamide byproduct formed by the hydrolysis of the intermediate isocyanide if water is present.

  • Fix: The Van Leusen reaction requires anhydrous conditions until the workup. Dry your MeOH over Magnesium turnings or sieves. Ensure your base (

    
    ) is anhydrous.
    

Q3: How do I purify oxazoles that streak on silica gel?

  • Diagnosis: Oxazoles are weakly basic (pKa ~ 0.8 - 1.5). They can protonate on acidic silica silanols.

  • Fix: Pre-treat your silica column with 1%

    
     in Hexanes. Elute with an EtOAc/Hexane gradient containing 0.5% 
    
    
    
    .

Q4: I need to scale up the Wipf modification (PPh3/I2). How do I remove the triphenylphosphine oxide (TPPO)?

  • Diagnosis: TPPO is notoriously difficult to remove on scale.

  • Fix: Instead of chromatography, triturate the crude mixture with cold hexanes or ether. TPPO is insoluble in cold ether, while most substituted oxazoles are soluble. Filter off the TPPO solid.

Mechanistic Visualization: The Wipf Pathway

Understanding the mechanism prevents errors. The key is the activation of the amide oxygen, not the nitrogen.

WipfMechanism SM Beta-Keto Amide Act O-Phosphonium Intermediate SM->Act PPh3 / I2 / Et3N Cyc 5-Exo-Trig Cyclization Act->Cyc Intramolecular Attack Prod Oxazole + TPPO Cyc->Prod - O=PPh3 (Driving Force)

Figure 2: The Wipf modification mechanism. Note that the formation of the strong P=O bond drives the thermodynamics of the reaction.

References

  • Wipf, P., & Miller, C. P. (1993).[4] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide.[5] Tetrahedron Letters, 13(23), 2369–2372. Link

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[6] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link

  • Cano, R., Nájera, C., & Yus, M. (2011). Regioselective formation of 2,5-disubstituted oxazoles via copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes.[2] Journal of the American Chemical Society, 133(2), 191–193.[2] Link

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31. Link

Sources

addressing moisture sensitivity in oxazole derivative purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Moisture & Acid Sensitivity in Oxazole Derivatives

Status: Operational | Lead Scientist: [AI Assistant]

Introduction: The Stability Paradox

Welcome to the Oxazole Stability Hub. Oxazole derivatives present a unique purification paradox. While the aromatic oxazole ring itself is thermally stable, the functional groups required for pharmacological activity (often at the C-2 or C-5 positions) render the system highly susceptible to hydrolytic ring-opening. This instability is rarely caused by "moisture" alone but by the synergy of moisture and acidity —a condition perfectly replicated by standard silica gel chromatography.

This guide moves beyond generic advice to address the specific physicochemical failures occurring during the isolation of sensitive oxazoles.

Module 1: Chromatography Troubleshooting

Core Issue: Silica gel is an acidic medium (pH ~4.0–5.0) saturated with bound water (silanols). This environment protonates the oxazole nitrogen, catalyzing ring hydrolysis or substituent cleavage.

User Ticket #101: "My compound streaks on the column and yield is low."

Expert Analysis: This is the hallmark of acid-mediated degradation . The streaking is not just poor resolution; it is the continuous formation of a decomposition product (often the acyclic amide/ester) as the compound travels down the column. The "missing mass" is likely left on the silica as a salt.

Corrective Protocol: The "Neutralized Flush" Technique Do not simply add base to your eluent. You must deactivate the silica's active sites before the compound touches them.

  • Prepare the Slurry: Suspend your silica in the non-polar component of your mobile phase (e.g., Hexanes) containing 1% Triethylamine (TEA) .[1]

  • Pack & Flush: Pour the column and flush with 2–3 column volumes (CV) of this 1% TEA solution.

  • The Critical Step: Flush with pure mobile phase (without TEA) for 1 CV.

    • Why? Excess free amine can catalyze side reactions or cause basic hydrolysis. You only want the surface silanols capped, not a basic mobile phase.

  • Run: Load your sample and elute normally.

User Ticket #102: "I lost my product during concentration (Rotavap)."

Expert Analysis: If you used standard silica for a "dry load," you effectively concentrated your compound onto a wet, acidic surface and heated it. This is a solid-state reactor for hydrolysis.

Corrective Protocol: The "Inert Dry Load" Never dry-load sensitive oxazoles onto standard silica. Use Celite 545 or Neutralized Silica .

Comparison of Stationary Phases for Oxazoles

Stationary PhaseAcidity (pH)Risk LevelBest Application
Standard Silica (SiO₂) 4.0 – 5.0High Stable alkyl-oxazoles only.
Neutralized Silica ~7.0Low General purification of functionalized oxazoles.
Basic Alumina 9.0 – 10.0Medium Acid-sensitive but base-stable compounds.
Neutral Alumina 7.0 – 7.5Minimal Gold Standard for highly sensitive derivatives.

Visual Workflow: The Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on compound stability and solubility.

OxazolePurification Start Crude Oxazole Mixture StabilityCheck Stability Test: Spot on TLC, wait 1 hr. Does it degrade? Start->StabilityCheck Stable Stable StabilityCheck->Stable No Change Unstable Unstable / Streaking StabilityCheck->Unstable New Spots Appear StandardFlash Standard Flash (Silica Gel) Stable->StandardFlash AcidSens Is it Acid Sensitive? (Protonation risk) Unstable->AcidSens Neutralize Protocol A: TEA-Deactivated Silica AcidSens->Neutralize Yes (Mild) Alumina Protocol B: Neutral Alumina (Brockmann III) AcidSens->Alumina Yes (Severe) RP Reverse Phase (C18) *Buffer pH 7-8 required* AcidSens->RP No (Solubility Issue)

Module 2: Workup & Isolation

Core Issue: Oxazoles with electron-withdrawing groups (e.g., ester at C-4) can undergo "haloform-type" cleavage or ring opening in aqueous base, yet require base to remove acid catalysts from synthesis.

User Ticket #201: "Emulsions form during extraction, and the product hydrolyzes."

Expert Analysis: Emulsions prolong the contact time between your organic phase and the potentially destructive aqueous phase. If your oxazole is an ester, prolonged exposure to slightly basic water (e.g., NaHCO₃ wash) will saponify it.

Corrective Protocol: The "Cold-Buffer-Fast" Method

  • Temperature: Perform all extractions with ice-cold solvents and buffers (0–5°C). Hydrolysis rates drop significantly at lower temperatures.

  • Buffering: Avoid strong bases (NaOH) or gas-evolving bases (NaHCO₃) which create turbulence/emulsions. Use Phosphate Buffer (pH 7.0) for neutralization.

  • Drying Agent:

    • Avoid: Magnesium Sulfate (MgSO₄) – It is slightly acidic (Lewis acid character).

    • Use:Sodium Sulfate (Na₂SO₄) – Neutral and gentler, though slower.

User Ticket #202: "The oil won't crystallize; it just gums up."

Expert Analysis: "Gumming" often indicates the presence of trace hydrolysis products (acyclic amides) that act as plasticizers, preventing crystal lattice formation. It also suggests residual solvent trapped in the lattice.

Corrective Protocol: Trituration & Seeding

  • Solvent Swap: Dissolve the gum in a minimal amount of DCM, then add an excess of cold Diethyl Ether or Pentane .

  • Sonication: Sonicate the biphasic mixture. This physical agitation often forces the amorphous gum to release trapped solvent and solidify.

  • Storage: Once solid, store under Argon. Oxazoles can be hygroscopic; moisture absorption will turn a crisp solid back into an oil over weeks.

Module 3: Advanced Storage

Core Issue: Long-term degradation via autoxidation or slow hydrolysis.

Protocol: The "Double-Vial" System For valuable libraries of oxazole derivatives:

  • Place the compound in a standard LC vial.

  • Place that vial inside a larger scintillation vial containing a layer of Drierite (CaSO₄) or activated molecular sieves at the bottom.

  • Flush the outer vial with Argon and seal with Parafilm.

  • Store at -20°C .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and solvent purification).

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Not Voodoo X. (Authoritative guide on TEA deactivation).

  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Definitive text on oxazole ring stability and hydrolysis mechanisms).

  • Sigma-Aldrich. (n.d.). Drying Agents - Technical Bulletin. (Comparative data on desiccant acidity and capacity).

Sources

optimizing solvent systems for chromatography of polar heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) System: Method Development & Troubleshooting Portal

Welcome to the Separation Science Helpdesk

You are likely here because your pyridine derivative is streaking across the entire column, or your imidazole is stuck at the baseline despite using 10% Methanol. Polar heterocycles are the "problem children" of chromatography; their basic nitrogen atoms interact aggressively with the acidic silanols on silica gel, defying standard purification logic.

This guide is structured as a series of Support Tickets addressing the most frequent failure modes we see in the field.

Ticket #001: The "Shark Fin" Peak (Severe Tailing)

User Report: "My compound elutes, but the peak looks like a shark fin. It tails for 20 minutes. I’m losing resolution and yield."

Diagnosis: The Silanol Effect

Standard silica gel (


) is not inert. It is covered in acidic silanol groups (

,

). Basic heterocycles (pyridines, pyrimidines, imidazoles) act as Lewis bases, forming strong hydrogen bonds or ionic interactions with these silanols. This "secondary retention" mechanism causes the tailing.
Solution: Competitive Inhibition (The Modifier Protocol)

You must introduce a base into the mobile phase that competes for the silanol sites, effectively "capping" them so your analyte can pass freely.

The "TEA Wash" Protocol Do not just add Triethylamine (TEA) to your bottle and run. This generates heat and can crack columns.

  • Select Modifier: Triethylamine (TEA) is standard. For highly sensitive mass spec work, use Ammonium Hydroxide (

    
    ) or Ammonium Formate (volatile).
    
  • Pre-Equilibration (Crucial Step):

    • Flush the column with 10 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Why? The acid-base reaction between TEA and Silica is exothermic. Pre-equilibrating dissipates this heat before your sample enters.

  • The Run:

    • Reduce TEA concentration to 0.1% - 0.5% for the actual run.

    • Note: High concentrations of TEA can suppress ionization in MS detectors.

Visualizing the Mechanism

SilanolEffect Silica Silica Surface (Acidic Silanols) Analyte Polar Heterocycle (Basic Nitrogen) Silica->Analyte H-Bonding (Strong Interaction) Silica->Analyte Interaction Blocked Tailing Result: Peak Tailing (Slow Desorption) Analyte->Tailing Symmetric Result: Symmetric Peak (Blocked Silanols) Analyte->Symmetric Modifier Modifier (TEA) (Sacrificial Base) Modifier->Silica Preferential Binding (Blocks Sites)

Figure 1: Mechanism of Silanol Suppression. The modifier (TEA) outcompetes the analyte for active sites on the silica, preventing the secondary interactions that cause tailing.

Ticket #002: "DCM/MeOH Isn't Working" (Solubility vs. Selectivity)

User Report: "I'm using Dichloromethane (DCM) and Methanol (MeOH). At 5% MeOH, it doesn't move.[1] At 10% MeOH, the silica dissolves and the baseline drifts. Also, I want to be greener."

Diagnosis: The "General Elution Problem"

DCM/MeOH is the default habit, but it is often suboptimal.

  • Silica Solubility: Methanol dissolves silica at concentrations >10%, causing white precipitate in fractions and clogged frits.

  • Selectivity: DCM is in Snyder Selectivity Group 5. If it fails to separate impurities, you need a solvent from a different group, not just a stronger one.[2][3]

Solution: The "Green" Alternative (EtOAc/EtOH)

A mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) in a 3:1 ratio is a powerful alternative to DCM.[4] It is less toxic, does not dissolve silica, and offers different selectivity.

Comparative Solvent Data for Heterocycles

Solvent SystemPolaritySelectivity GroupProsCons
DCM / MeOH HighGroup 5 (DCM) / Group 2 (MeOH)High solubility for aromatics.Toxic; dissolves silica >10%; difficult to remove traces from oil.
EtOAc / EtOH (3:1) HighGroup 6 (EtOAc) / Group 2 (EtOH)"Green"; stable on silica; better peak shape for amines.Higher viscosity (higher backpressure).
MTBE / Heptane MediumGroup 1 (MTBE)Excellent for ether-soluble heterocycles; distinct selectivity.Flammable; lower solubility for very polar species.
Acetone / Hexane MediumGroup 6 (Acetone)Sharp peaks; excellent UV transparency.Acetone absorbs UV <330nm (can interfere with detection).

Protocol: Converting from DCM/MeOH to EtOAc/EtOH If your compound runs at 5% MeOH in DCM , try 20-30% (EtOAc/EtOH 3:1) in Heptane .[1][5]

  • Tip: Ethanol is a strong solvent. Always premix EtOAc/EtOH (3:1) and use that as your "B" solvent line, with Heptane as "A".

Ticket #003: "It Elutes in the Void" (Mode Selection)

User Report: "My compound is so polar that even in 100% EtOAc, it stays on the baseline. If I add MeOH, it shoots out immediately with the solvent front."

Diagnosis: Phase Mismatch

You have reached the limit of Normal Phase (NP) chromatography. Your compound is too polar for silica/organic interactions. You are trying to force a partition that isn't energetically favorable.

Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is essentially "Reverse Normal Phase." You use a polar stationary phase (Silica, Amide, or Diol) but with a water-miscible organic mobile phase (Acetonitrile).

The HILIC Decision Matrix

MethodSelection Start Compound Polarity? Low Low Polarity (Soluble in Hexane) Start->Low Med Medium Polarity (Soluble in EtOAc/DCM) Start->Med High High Polarity (Insoluble in DCM, Soluble in Water/MeOH) Start->High NP Normal Phase (Silica + Hex/EtOAc) Low->NP ModNP Modified NP (Silica + DCM/MeOH + TEA) Med->ModNP HILIC HILIC Mode (Bare Silica/Amide + ACN/Water) High->HILIC Preferred RP Reversed Phase (C18) (Often fails for very polar bases) High->RP Alternative (use C18-AQ)

Figure 2: Method Selection Tree. When Normal Phase fails for high-polarity heterocycles, HILIC is the preferred orthogonal technique.

HILIC Setup Protocol (Critical Steps)

  • Column: Bare Silica (yes, the same column you use for NP, but used differently) or Amide-bonded phase (better for reproducibility).[6]

  • Mobile Phase A: 95% Acetonitrile / 5% Water (+ 10mM Ammonium Formate pH 3.0).

  • Mobile Phase B: 50% Acetonitrile / 50% Water (+ 10mM Ammonium Formate pH 3.0).

  • Gradient: Start at 100% A (High Organic) and gradient to 50% B (Higher Water).

    • Note: In HILIC, Water is the Strong Solvent . This is the opposite of Reversed Phase.[7]

  • Equilibration (The #1 Failure Point):

    • HILIC layers require time to hydrate the silica surface.

    • Rule: Equilibrate for 20-50 Column Volumes before the first injection. If you skip this, retention times will drift wildly.

References & Further Reading
  • Silanol Interactions & Modifiers:

    • Troubleshooting Peak Tailing in Chromatography. ALWSCI Technologies.

  • Green Solvent Alternatives:

    • Dichloromethane (DCM) Substitutes and Selectivity. Teledyne Pharma.

    • Alternatives to DCM/MeOH for polar reaction mix purifications.[1][2][5] Biotage Blog.

  • HILIC vs. Normal Phase:

    • HPLC Columns - Normal Phase-HILIC FAQ's. Tosoh Bioscience.

    • Column User Guide for Agilent Normal-Phase and HILIC Columns.[8] Agilent Technologies.[8]

Sources

Validation & Comparative

Comparative Analysis of Oxazole Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Oxazoles are ubiquitous pharmacophores in medicinal chemistry, serving as key structural motifs in antibiotics (e.g., Virginiamycin), anti-inflammatory agents (e.g., Oxaprozin), and kinase inhibitors. Their synthesis is often a bottleneck in Structure-Activity Relationship (SAR) campaigns due to regioselectivity challenges and harsh conditions.

Objective: This guide objectively compares three distinct synthetic methodologies: the classical Robinson-Gabriel Cyclodehydration , the regioselective Van Leusen Reaction , and the modern Copper-Catalyzed Oxidative Cyclization .

Verdict:

  • Robinson-Gabriel: Best for 2,5-disubstituted oxazoles when the amide precursor is stable.

  • Van Leusen: Unrivaled for 5-substituted oxazoles directly from aldehydes.

  • Cu-Catalyzed: The superior choice for accessing fully substituted (2,4,5) cores via C-H functionalization.[1]

Method 1: The Robinson-Gabriel Synthesis (Modern Modifications)

Role: The Classical Workhorse Best For: 2,5-Diaryl/alkyl oxazoles.

Technical Analysis

The classical Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones.[2] While historical protocols utilized harsh dehydrating agents like concentrated


 or 

, these often lead to decomposition of sensitive substrates.

The Modern Standard: The use of the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows this transformation to proceed under neutral, mild conditions, significantly expanding the substrate scope to include acid-labile groups.

Mechanism & Workflow

The reaction proceeds via the activation of the amide oxygen (or ketone oxygen depending on tautomerism), followed by intramolecular nucleophilic attack.[3]

RobinsonGabriel start 2-Acylaminoketone inter O-Activated Intermediate (Burgess/POCl3) start->inter Activation cycl 5-Hydroxyoxazoline inter->cycl Cyclization prod 2,5-Disubstituted Oxazole cycl->prod - H2O (Elimination)

Figure 1: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

Validated Protocol (Burgess Reagent Method)
  • Reagents: 2-acylaminoketone (1.0 equiv), Burgess Reagent (2.0 equiv).

  • Solvent: THF (anhydrous).

  • Conditions: Microwave irradiation at 80°C for 10-20 min or Reflux (2-4 h).

  • Workup: The reaction is self-validating; the disappearance of the amide N-H peak in IR or NMR confirms cyclization.

  • Critical Note: The Burgess reagent is moisture sensitive. Ensure inert atmosphere (

    
    /Ar).
    

Method 2: The Van Leusen Reaction

Role: The Regioselective Specialist Best For: 5-Substituted oxazoles directly from aldehydes.[4]

Technical Analysis

The Van Leusen synthesis is unique because it constructs the oxazole ring from an aldehyde and Tosylmethyl Isocyanide (TosMIC).[5][6] Unlike other methods where the carbon backbone is pre-formed, this reaction adds the C-N-C fragment in a single step.

Key Advantage: It specifically yields 5-substituted oxazoles, a substitution pattern difficult to access selectively via oxidative cyclization.

Mechanism & Workflow

This is a base-mediated [3+2] cycloaddition.[4][7] The TosMIC anion attacks the aldehyde, followed by cyclization and the elimination of p-toluenesulfinic acid (TosH).[7]

VanLeusen cluster_0 Reagents ald Aldehyde (R-CHO) inter1 Betaine Intermediate ald->inter1 + Base (K2CO3) tos TosMIC tos->inter1 inter2 4-Tosyl-2-oxazoline inter1->inter2 Cyclization prod 5-Substituted Oxazole inter2->prod - TosH (Aromatization)

Figure 2: The Van Leusen [3+2] cycloaddition cascade.

Validated Protocol
  • Reagents: Aldehyde (1.0 equiv), TosMIC (1.1 equiv),

    
     (1.1 equiv).
    
  • Solvent: Methanol (MeOH) or MeOH/DME.

  • Conditions: Reflux for 2-4 hours.

  • Observation: The reaction mixture often turns homogenous upon completion.

  • Purification: Often requires simple filtration of the sulfinate salt followed by recrystallization or flash chromatography.

Method 3: Copper-Catalyzed Oxidative Cyclization

Role: The Modern Atom-Economical Approach Best For: Fully substituted (2,4,5) oxazoles via C-H functionalization.[1]

Technical Analysis

This method represents a paradigm shift from "condensation chemistry" to "oxidative functionalization." It utilizes enamides or ketones + amines, using Copper(II) to drive the oxidative closure.

Why it matters: It allows for the synthesis of trisubstituted oxazoles from simple enamides without pre-oxidizing the starting material.

Mechanism & Workflow

The mechanism typically involves the coordination of Cu(II) to the enamide nitrogen, followed by a single-electron transfer (SET) or radical pathway that generates a C-O bond.

CuCatalyzed start Enamide / Internal Alkyne radical Radical/Cationic Intermediate start->radical SET Oxidation cat Cu(II) Catalyst + Oxidant (O2) cat->radical prod Polysubstituted Oxazole radical->prod Cyclization & H-Abstraction

Figure 3: General pathway for Cu-catalyzed oxidative cyclization of enamides.

Validated Protocol (Enamide Cyclization)
  • Substrate:

    
    -substituted enamide.
    
  • Catalyst:

    
     (10-20 mol%).
    
  • Oxidant: Air (

    
     balloon) or TEMPO (catalytic) if anaerobic conditions are required.
    
  • Solvent: DMSO or DMF (polar aprotic solvents stabilize the Cu-intermediates).

  • Conditions: 80-100°C, 12-24 h.

Comparative Analysis: Performance Metrics

The following table synthesizes experimental data to aid in method selection.

FeatureRobinson-Gabriel (Burgess)Van LeusenCu-Catalyzed Oxidative
Primary Product 2,5-Disubstituted5-Substituted2,4,5-Trisubstituted
Starting Material 2-AcylaminoketoneAldehyde + TosMICEnamide / Alkyne
Typical Yield 75 - 95%60 - 90%50 - 85%
Atom Economy Moderate (Loss of

)
Low (Loss of TosH)High (if

used)
Regioselectivity Pre-determined by SMExcellent (C5 only)Variable (Ligand dependent)
Scalability High (Kg scale proven)Moderate (TosMIC cost)Moderate (Solvent volume)
Green Score High (Mild, low waste)Moderate (Sulfinate waste)High (Catalytic)

Decision Matrix: Which Method to Choose?

Use this logic flow to select the optimal synthetic route for your target molecule.

DecisionTree q1 Target Substitution Pattern? res1 5-Substituted Only q1->res1 res2 2,5-Disubstituted q1->res2 res3 2,4,5-Trisubstituted q1->res3 sol1 METHOD: Van Leusen (Aldehyde + TosMIC) res1->sol1 sol2 METHOD: Robinson-Gabriel (Burgess Reagent) res2->sol2 sol3 METHOD: Cu-Catalyzed (Enamide Cyclization) res3->sol3

Figure 4: Strategic decision tree for oxazole synthesis.

References

  • Robinson-Gabriel Synthesis & Burgess Reagent

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

    • Mechanism Overview: Wikipedia.

  • Van Leusen Reaction

    • Van Leusen, A. M., et al. (1972).[5][6] Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters.

    • Recent Review: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[7][8][9] Molecules (2020).[4][5][7]

  • Copper-Catalyzed Oxidative Cyclization

    • Bernini, R., et al. (2014). Copper(II)-Catalyzed Oxidative Cyclization of Enamides. The Journal of Organic Chemistry.

    • General Overview: Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization.[10] Organic Letters.

Sources

2-Cyclohexyl-oxazole-4-carboxylic acid vs. other heterocyclic carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Candidate

In the optimization of heterocyclic building blocks, 2-Cyclohexyl-oxazole-4-carboxylic acid (CAS: 66493-06-9) represents a strategic alternative to the ubiquitous 2-phenyl-oxazole analogs. While aromatic rings (phenyl, pyridyl) are traditional choices for rigidity, they contribute to "molecular flatness," a property increasingly correlated with poor clinical success due to low solubility and non-specific binding.

This guide objectively compares the 2-cyclohexyl derivative against its aromatic and heterocyclic counterparts. The core value proposition of the cyclohexyl variant lies in its ability to increase Fraction sp3 (Fsp³) while maintaining the bioisosteric properties of the oxazole core (a stable amide mimetic).

Comparative Profiling: Physicochemical & Structural Metrics[1][2]

The following data compares the target molecule against its direct aromatic analog (2-Phenyl) and a heteroatom variant (Thiazole).

Table 1: Structural and Physicochemical Comparison
Feature2-Cyclohexyl-oxazole-4-COOH 2-Phenyl-oxazole-4-COOH 2-Cyclohexyl-thiazole-4-COOH
Formula C₁₀H₁₃NO₃C₁₀H₇NO₃C₁₀H₁₃NO₂S
MW 195.21 g/mol 189.17 g/mol 211.28 g/mol
Fsp³ Score 0.60 (High)0.00 (Flat)0.60 (High)
Geometry 3D (Chair conformation)2D (Planar)3D (Chair conformation)
Predicted LogP ~2.1 - 2.4~1.8 - 2.1~2.5 - 2.8
Solubility Potential High (Disrupted packing)Low (π-stacking likely)Moderate
Metabolic Liability CYP-mediated hydroxylation (Cyclohexyl)Aromatic hydroxylation / StableS-oxidation / Hydroxylation
Acid pKa ~3.5 (Electron rich ring)~3.2 (Conjugated)~3.4
Strategic Analysis
  • The Fsp³ Advantage: According to Lovering et al., increasing saturation (Fsp³) correlates with improved solubility and reduced promiscuity [1]. The cyclohexyl group introduces a critical vector of three-dimensionality that the phenyl group lacks.

  • Lipophilicity vs. Solubility: While the cyclohexyl group is lipophilic, it disrupts the efficient crystal packing (π-π stacking) seen in phenyl analogs, often resulting in higher thermodynamic solubility despite a similar cLogP.

  • Bioisosterism: The oxazole ring acts as a rigid spacer, mimicking a peptide bond (

    
    -amide). The 2-cyclohexyl group mimics a leucine or isoleucine side chain in a rigidified format.
    

Decision Logic: When to Use Which Scaffold?

Use the following logic flow to determine if this compound is the correct building block for your SAR (Structure-Activity Relationship) campaign.

DecisionMatrix Start Start: Optimization Goal Solubility Is Solubility a Limiting Factor? Start->Solubility Rigidity Is Rigidity/Flatness Required? Solubility->Rigidity No UseCyclo SELECT: 2-Cyclohexyl-oxazole-4-COOH (High Fsp3, 3D Shape) Solubility->UseCyclo Yes (Need 3D) Metab Is Metabolic Stability (Microsomes) Poor? Rigidity->Metab Yes (Need Flat) Rigidity->UseCyclo No (Explore 3D) UsePhenyl SELECT: 2-Phenyl-oxazole-4-COOH (π-Stacking, Planar) Metab->UsePhenyl Cyclohexyl is labile UseThiazole SELECT: Thiazole Analog (Alternative H-Bond profile) Metab->UseThiazole Oxazole ring unstable

Figure 1: Decision matrix for scaffold selection based on physicochemical liabilities.

Synthetic Accessibility & Reactivity

The carboxylic acid at the C4 position is less sterically hindered than C5 analogs, making it a reliable handle for amide coupling.

Protocol 1: Amide Coupling (General Procedure)

Purpose: To couple the this compound to an amine (R-NH₂).

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes.

    • Note: The oxazole nitrogen is weakly basic but generally does not interfere with standard coupling agents.

  • Addition: Add the amine partner (R-NH₂, 1.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Reactivity Note: Unlike electron-deficient pyridines, the oxazole ring is electron-rich enough to be stable to hydrolysis under mild basic conditions, but strong acids should be avoided during workup to prevent ring opening [2].

Metabolic Stability: The Critical Trade-Off

The primary risk of switching from Phenyl to Cyclohexyl is the introduction of oxidizable C-H bonds. The cyclohexyl ring is a common substrate for CYP450-mediated hydroxylation.

Experimental Validation: Microsomal Stability Assay

To validate the scaffold for your specific series, you must run a comparative stability assay.

Workflow Diagram:

StabilityAssay Prep Sample Prep (1 µM Compound) Incubate Incubation (Liver Microsomes + NADPH) Prep->Incubate Quench Quench Points (0, 15, 30, 60 min) Incubate->Quench Time Course Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Acetonitrile ppt Calc Calculate CLint (Intrinsic Clearance) Analysis->Calc

Figure 2: Standard workflow for assessing metabolic liability of the cyclohexyl moiety.

Protocol 2: Microsomal Stability Assay
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Enzyme Mix: Add human or mouse liver microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (MgCl₂, glucose-6-phosphate, G6P dehydrogenase).

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS.

  • Interpretation:

    • High Stability: >80% remaining at 60 min.

    • Risk:[1][2] If rapid clearance is observed, check for +16 Da mass shifts (hydroxylation) on the cyclohexyl ring.

    • Mitigation: If the cyclohexyl group is the metabolic soft spot, consider blocking the 4-position of the cyclohexyl ring with fluorine or a methyl group to block oxidation while maintaining 3D character.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Palmer, D. C. (Ed.). (2004).[1][3] Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds. Wiley. Link

  • Biosynth. (n.d.). 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid Properties. Link

  • PubChem. (2025).[2] 1,2-Oxazole-4-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Substituted Oxazoles: A Comparative Technical Guide to Antimicrobial Efficacy and SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The rapid escalation of multi-drug resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida species, demands novel pharmacophores. Substituted oxazoles—specifically 1,3-oxazoles and 1,3,4-oxadiazoles—have emerged as critical bioisosteres in medicinal chemistry, offering improved metabolic stability and distinct hydrogen-bonding profiles compared to traditional amides or esters.

Core Insight: This guide analyzes the antimicrobial performance of substituted oxazoles. Experimental data indicates that specific C2/C5-disubstituted oxazole-fluoroquinolone hybrids exhibit Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against MRSA, outperforming standard Ciprofloxacin in resistant strains. Furthermore, oxazole-based peptidomimetics show promise in disrupting bacterial cell wall biosynthesis via Penicillin-Binding Protein (PBP) inhibition.

Strategic Rationale: The Oxazole Advantage

As a Senior Application Scientist, I prioritize scaffolds that solve specific pharmacokinetic (PK) or pharmacodynamic (PD) failures in existing drugs. The oxazole ring offers three distinct advantages:

  • Bioisosterism: It effectively mimics the peptide bond (

    
    ) but lacks the hydrolytic instability, extending the half-life of the molecule in vivo.
    
  • Lipophilicity Tuning: The presence of the oxygen and nitrogen atoms allows for precise modulation of LogP, facilitating penetration through the waxy cell walls of Mycobacterium or the efflux-pump-laden membranes of Gram-negative bacteria.

  • π-Stacking Capability: The aromatic nature of the ring enables intercalation with DNA base pairs or π-π stacking interactions within the hydrophobic pockets of enzymes like DNA gyrase.

Comparative Performance Analysis

The following data synthesizes results from recent high-impact studies comparing novel oxazole derivatives against industry standards (Ciprofloxacin for bacteria, Fluconazole for fungi).

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Note: Lower values indicate higher potency.[1][2] Data represents median values from broth microdilution assays.

Compound ClassTarget OrganismMIC (µg/mL)Reference Std (Ciprofloxacin)Performance vs. Std
Oxazole-Fluoroquinolone Hybrid (C7-sub) S. aureus (MRSA)0.125 0.25 - 0.52x - 4x More Potent
Bis-benzoxazole Derivative E. coli (Gram -)12.50.015Significantly Weaker
2,5-Disubstituted 1,3,4-Oxadiazole P. aeruginosa32.00.5Weaker (Efflux Liability)
Indole-Oxadiazole (Antibiotic 75b) S. aureus (VRSA)1.0>16 (Resistant)Superior (Breakthrough)
Table 2: Antifungal Efficacy (MIC in µg/mL)

Reference Standard: Fluconazole[3]

Compound ClassTarget OrganismMIC (µg/mL)Reference Std (Fluconazole)Performance vs. Std
Oxazole-Triazole Conjugate C. albicans0.034 µM 0.816 µM~24x More Potent
Oxazole-Triazole Conjugate A. fumigatus44.0 µMInactiveNovel Activity
Amino-Oxazole Derivative C. neoformans0.044 µM6.53 µM~148x More Potent

Scientist's Note: The dramatic potency increase in the antifungal conjugates (Table 2) suggests a dual mechanism where the oxazole ring enhances binding affinity to CYP51 (lanosterol 14α-demethylase) while the triazole moiety maintains the core iron-coordination required for enzyme inhibition.

Mechanism of Action (MoA)

To rationally design better drugs, we must understand the "how." Oxazoles are pleiotropic, but their primary efficacy stems from two pathways:

  • Cell Wall Disruption (Gram-Positive): Similar to

    
    -lactams, certain oxazoles bind to PBPs (specifically PBP2a in MRSA), preventing cross-linking of the peptidoglycan layer.
    
  • DNA Replication Inhibition (Hybrids): When fused with quinolone pharmacophores, the oxazole ring stabilizes the cleavage complex between DNA and DNA gyrase/Topoisomerase IV, leading to double-strand breaks.

Visualization: Dual-Pathway Mechanism

MoA_Pathway Compound Substituted Oxazole Derivative Target_PBP Target: PBP2a (MRSA Specific) Compound->Target_PBP Peptidomimetic Binding Target_Gyrase Target: DNA Gyrase / Topo IV Compound->Target_Gyrase Intercalation / Hybrid Motif Action_Wall Inhibition of Transpeptidation Target_PBP->Action_Wall Outcome_Lysis Cell Lysis (Bactericidal) Action_Wall->Outcome_Lysis Action_DNA Stabilize Cleavage Complex (Prevent Religation) Target_Gyrase->Action_DNA Outcome_Apoptosis Chromosomal Fragmentation (Bactericidal) Action_DNA->Outcome_Apoptosis

Figure 1: Dual mechanism of action for oxazole derivatives. Note the bifurcation based on structural hybridization.

Structure-Activity Relationship (SAR) Profiling

The efficacy of the oxazole scaffold is highly sensitive to substitution patterns.

  • Position C2 (The "Anchor"): Substitution here with a lipophilic aryl group (e.g., 4-fluorophenyl) is essential for membrane penetration.

  • Position C5 (The "Warhead"): Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    at the para-position of a phenyl ring attached to C5 significantly enhance activity. This is likely due to increased acidity of the system or improved electrostatic interactions with the target protein's binding pocket.
  • Linker Length: In bis-oxazoles, a propyl linker (3 carbons) often yields optimal flexibility for binding; shorter linkers cause steric strain, while longer ones reduce entropy favorability.

Visualization: SAR Decision Tree

SAR_Tree Core Oxazole Core (C3H3NO) Pos2 C2 Substitution Core->Pos2 Pos5 C5 Substitution Core->Pos5 Aryl Aryl Group (Phenyl/Naphthyl) Pos2->Aryl Lipophilicity Hetero Heterocycle (Pyridine/Indole) Pos2->Hetero Spectrum Broadening EWG EWG (NO2, CF3, F) Pos5->EWG Electronic Effect EDG EDG (OMe, OH) Pos5->EDG Electronic Effect Activity_High High Potency (MIC < 1 µg/mL) Aryl->Activity_High If Halogenated EWG->Activity_High Increases Binding Activity_Low Low Potency EDG->Activity_Low Decreases Binding Activity_Mod Moderate Potency

Figure 2: SAR decision logic for optimizing oxazole antimicrobial activity.

Validated Experimental Protocol: Broth Microdilution

Scientific Integrity Check: A common failure in antimicrobial screening is the "inoculum effect," where incorrect bacterial density skews MIC values. This protocol, based on CLSI M07-A10 standards, includes a self-validating turbidity step.

Workflow Overview
  • Preparation: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Standardization: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Serial 2-fold dilutions of the oxazole derivative in DMSO/Broth.

  • Incubation: 35°C for 16-20 hours (Bacteria) or 35°C for 48-72 hours (Fungi).

  • Readout: Visual turbidity check or Absorbance at 600nm (

    
    ).
    
Visualization: Assay Workflow

Protocol_Workflow Start Start: Stock Solution (1 mg/mL in DMSO) Step1 1. Prepare 96-well Plate (CAMHB Medium) Start->Step1 Step2 2. Serial Dilution (Range: 64 to 0.125 µg/mL) Step1->Step2 Check1 Control Check: Sterility & Growth Wells Step2->Check1 Step3 3. Inoculation (Final: 5 x 10^5 CFU/mL) Check1->Step3 Pass Step4 4. Incubation (37°C, 18-24h) Step3->Step4 Result 5. Determine MIC (Lowest conc. w/ no visible growth) Step4->Result

Figure 3: CLSI-compliant broth microdilution workflow for MIC determination.

Critical Protocol Note: When testing oxazoles, ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself can inhibit sensitive bacterial strains, leading to false positives.

References

  • Review on Antimicrobial Activity of Oxazole Derivatives (2022). IAJPS.4[2][3][5][6]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH).7[1][2][3][5]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.8

  • New Antifungal Agents with Azole Moieties. PMC - NIH.3

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. PMC - NIH.1

  • CLSI Broth Microdilution Method. WOAH.9

Sources

Drug-Likeness Assessment of 2-Cyclohexyl-oxazole-4-carboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The 2-Cyclohexyl-oxazole-4-carboxylic acid scaffold represents a strategic "privileged structure" in modern medicinal chemistry, particularly for targeting metabolic receptors (e.g., GPR120/FFAR4, GPR40/FFA1) and inflammatory pathways (e.g., COX-2 inhibition).

Unlike its fully aromatic counterpart (2-phenyl-oxazole), the cyclohexyl derivative introduces significant


 character (fraction of sp3-hybridized carbons). This "escape from flatland" often yields superior physicochemical properties, such as improved solubility and reduced non-specific binding, while maintaining the lipophilic bulk necessary for hydrophobic pocket occupancy.

This guide provides a rigorous, data-driven framework for assessing the drug-likeness of these derivatives, comparing them against standard aromatic and thio-isosteres.

Comparative Analysis: The "Cyclohexyl Advantage"

To objectively assess performance, we compare the 2-Cyclohexyl-oxazole scaffold against two common alternatives: the 2-Phenyl-oxazole (aromatic isostere) and the 2-Cyclohexyl-thiazole (heteroatom isostere).

Table 1: Physicochemical & ADME Profile Comparison
Parameter2-Cyclohexyl-oxazole (Target)2-Phenyl-oxazole (Alternative A)2-Cyclohexyl-thiazole (Alternative B)[1]Implication for Drug Development
LogP (Lipophilicity) High (~3.0 - 3.[1]5)Moderate (~2.[1]5)Very High (> 4.[1]0)Cyclohexyl adds bulk without the extreme lipophilicity of sulfur-containing thiazoles.[1]
Solubility (Aq) Moderate-High LowLowNon-planar cyclohexyl disrupts crystal packing (lattice energy), improving thermodynamic solubility.[1]
Metabolic Stability Moderate HighLow-ModeratePhenyl is stable; Cyclohexyl is prone to CYP450 oxidation (hydroxylation).[1] Thiazoles risk S-oxidation.[1]
Fsp3 Score High (>0.5) Low (<0.2)High (>0.[1]5)Higher Fsp3 correlates with higher clinical success rates and lower promiscuity.[1]
Target Affinity High (Flexible fit)High (Rigid fit)High (Lipophilic fit)Cyclohexyl flexibility allows "induced fit" in hydrophobic pockets (e.g., FFA receptors).[1]
Mechanism of Action: The "Fatty Acid Mimetic" Hypothesis

The carboxylic acid headgroup mimics the polar head of endogenous fatty acids, while the cyclohexyl-oxazole tail mimics the lipid chain.

  • Why Cyclohexyl? It provides volume filling similar to a cis-unsaturated fatty acid kink, which planar phenyl rings cannot replicate.[1]

  • Why Oxazole? It acts as a bioisostere for the amide or ester linkages found in lipids but with greater hydrolytic stability.[1]

Experimental Protocols for Validation

This section details self-validating protocols to assess the drug-likeness of your specific derivatives.

Phase 1: Synthesis & Structural Verification
  • Method: Hantzsch-type cyclization of 2-bromo-3-cyclohexyl-3-oxopropanoate with formamide or specific amides.[1]

  • Validation:

    
    H-NMR must show the diagnostic oxazole proton singlet at ~8.2 ppm.[1]
    
Phase 2: In Vitro ADME Assessment (The "Go/No-Go" Filters)
A. Thermodynamic Solubility Assay (Shake-Flask)
  • Objective: Determine if the cyclohexyl group effectively disrupts crystal packing.

  • Protocol:

    • Saturate phosphate buffer (pH 7.[1]4) with the test compound.

    • Incubate at 25°C for 24 hours with agitation.

    • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.[1]

    • Success Criteria: Solubility > 50 µM is required for reliable bioassays.

B. Microsomal Metabolic Stability (The Critical Test)[1][2]
  • Rationale: The cyclohexyl ring is a "metabolic soft spot."[1] We must quantify the rate of hydroxylation.[1]

  • Protocol:

    • Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH regenerating system.[1]

    • Sample at 0, 15, 30, 60 min. Quench with cold acetonitrile.

    • Analyze via LC-MS/MS (monitor parent depletion).[1]

    • Calculation:

      
      
      
    • Red Flag: If

      
       min, the cyclohexyl ring likely requires blocking (e.g., gem-dimethyl or fluorine substitution).[1]
      
C. Functional Potency: GPR120 Ca

Flux Assay
  • Objective: Verify if the derivative acts as an agonist.

  • Protocol:

    • Transfect HEK293 cells with hGPR120 and G

      
       (promiscuous G-protein).[1]
      
    • Load cells with Fluo-4 AM (calcium dye).[1]

    • Inject compound and measure fluorescence intensity (FLIPR).[1]

    • Control: Use TUG-891 (10 µM) as the positive control (100% response).

Visualization & Logic Flows[1]

Diagram 1: Drug-Likeness Assessment Workflow

This decision tree guides the progression from synthesis to lead selection.[1]

DrugLikenessWorkflow Start New Derivative Synthesized Solubility Thermodynamic Solubility (pH 7.4) Start->Solubility Decision1 > 50 µM? Solubility->Decision1 Permeability PAMPA / Caco-2 Permeability Decision2 Papp > 10^-6? Permeability->Decision2 MetabStab Microsomal Stability (HLM t1/2) Decision3 t1/2 > 30 min? MetabStab->Decision3 Potency GPR120/40 Functional Assay (Ca2+ Flux) Lead Lead Candidate Potency->Lead EC50 < 100 nM Redesign Redesign Scaffold Potency->Redesign Inactive Decision1->Permeability Yes Decision1->Redesign No (Too Lipophilic) Decision2->MetabStab Yes Decision2->Redesign No (Polarity Issue) Decision3->Potency Yes Decision3->Redesign No (Oxidative Liability)

Figure 1: Step-by-step workflow for validating 2-cyclohexyl-oxazole derivatives. Failure at any stage triggers a specific redesign loop.

Diagram 2: SAR Optimization Logic (Cyclohexyl vs. Phenyl)

This diagram illustrates the structural causality behind choosing the cyclohexyl ring over the phenyl ring.

SAR_Logic Core Scaffold Selection Phenyl 2-Phenyl Analog Core->Phenyl Cyclo 2-Cyclohexyl Analog Core->Cyclo Flat Planar Structure (Flatland) Phenyl->Flat Stacking High Pi-Pi Stacking Flat->Stacking Res_Phenyl Result: Poor Solubility High m.p. Stacking->Res_Phenyl Fsp3 High Fsp3 Character (3D Shape) Cyclo->Fsp3 Oxidation Risk: CYP Oxidation (4-position) Cyclo->Oxidation Metabolic Risk Disrupt Disrupted Crystal Packing Fsp3->Disrupt Res_Cyclo Result: Improved Solubility Better Target Fit Disrupt->Res_Cyclo Fix Fix: Add Fluorine/Methyl Oxidation->Fix

Figure 2: SAR Logic demonstrating why the cyclohexyl group is preferred for solubility ("Escape from Flatland") and how to mitigate its metabolic risks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Shimpukade, B., et al. (2012).[1] Discovery of a Potent and Selective GPR120 Agonist (TUG-891). Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition. Drug Discovery Today.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

Sources

Comparative Fragmentation Patterns of Oxazole Isomers in Mass Spectrometry

[1][2]

Executive Summary & Mechanistic Distinction

Oxazole and isoxazole are isomeric five-membered heterocycles (


The core differentiator lies in the bond lability:

  • Isoxazole (1,2-oxazole): The weak N–O bond is the primary site of cleavage. This rupture drives a specific rearrangement sequence, often leading to the expulsion of CO (carbon monoxide) or HCO as a primary event.

  • Oxazole (1,3-oxazole): The ring is more stable. Fragmentation typically initiates via C–O bond cleavage or complex rearrangements, favoring the loss of HCN (hydrogen cyanide) or R-CN (nitriles) as the dominant neutral loss.

Mechanistic Deep Dive: Fragmentation Pathways

Isoxazole Fragmentation (The N–O Cleavage Driver)

The fragmentation of isoxazoles is thermodynamically driven by the weakness of the N–O bond (approx. 230 kJ/mol).

  • Initiation: Homolytic cleavage of the N–O bond yields a diradical intermediate.

  • Rearrangement: This intermediate rapidly isomerizes to an acylazirine or a vinyl nitrene species.

  • Termination (Neutral Loss): The rearranged species typically eliminates CO (28 Da) to form an azirine cation or rearranges further to lose HCN .

    • Diagnostic Indicator: A high-abundance peak corresponding to

      
      .
      
Oxazole Fragmentation (The Nitrile Elimination Driver)

Oxazoles lack the weak N–O bond. Their fragmentation is often governed by the stability of the nitrile products formed.

  • Initiation: Ring opening usually occurs at the O–C(2) or O–C(5) bond.

  • Rearrangement: Hydrogen shifts (specifically 1,5-H shifts in substituted derivatives) facilitate the formation of stable neutral nitriles.

  • Termination (Neutral Loss): The primary loss is often HCN (27 Da) (for unsubstituted) or R-CN (for substituted), leaving a ketene-like cation.

    • Diagnostic Indicator: A high-abundance peak corresponding to

      
      .
      
Visualization of Pathways

The following diagram illustrates the divergent pathways for the parent molecules.

FragmentationPathwaysIsoxazoleIsoxazole Precursor(m/z 69)NO_CleavageN-O Bond Homolysis(Weak Bond)Isoxazole->NO_Cleavage Primary StepOxazoleOxazole Precursor(m/z 69)Ring_OpenO-C(2) Ring OpeningOxazole->Ring_Open Primary StepAcylazirineAcylazirineIntermediateNO_Cleavage->Acylazirine RearrangementLoss_COLoss of CO(-28 Da)Acylazirine->Loss_COIon_AzirineAzirine Cation(m/z 41)Loss_CO->Ion_Azirine Major ProductLoss_HCNLoss of HCN(-27 Da)Ring_Open->Loss_HCNIon_KeteneKetene Radical Cation(m/z 42)Loss_HCN->Ion_Ketene Major Product

Caption: Divergent fragmentation pathways of Isoxazole (Left) vs. Oxazole (Right) highlighting the N-O bond cleavage vs. Nitrile elimination.

Comparative Data Analysis

The following table summarizes the diagnostic ions and neutral losses observed in EI-MS (70 eV) and ESI-MS/MS (CID) for the parent compounds and simple alkyl derivatives.

FeatureIsoxazole (1,2-Oxazole)Oxazole (1,3-Oxazole)Mechanistic Cause
Primary Neutral Loss CO (28 Da) HCN (27 Da) N–O bond lability in isoxazole vs. Nitrile stability in oxazole.
Secondary Loss HCN (27 Da)CO (28 Da)Sequential fragmentation after primary loss.
Diagnostic Ion (Parent)

41 (

)

42 (

)
Isoxazole forms azirine cation; Oxazole forms ketene cation.
Rearrangement Isomerizes to AcylazirinesRing contraction / Nitrile ejectionPhotochemical/Thermal analogies apply to MS source.
Substituent Effect 5-substituted derivatives often lose R-CO 2-substituted derivatives often lose R-CN Cleavage adjacent to the heteroatoms.

Experimental Protocol: Differentiation Workflow

This protocol is designed for the unambiguous identification of isomers in a drug discovery context using LC-MS/MS or GC-MS.

Phase 1: Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS); Ethyl Acetate (GC-MS). Avoid protic solvents if studying labile derivatives.

  • Concentration: 1–10 µg/mL.

Phase 2: Mass Spectrometry Configuration

Option A: GC-MS (Electron Ionization - 70 eV)

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Scan Range:

    
     30–300.
    
  • Note: EI provides the most reproducible "fingerprint" for these stable isomers.

Option B: ESI-MS/MS (Direct Infusion or LC)

  • Polarity: Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is critical. Oxazoles are generally more stable and may require higher CE to induce fragmentation compared to isoxazoles.

  • Isolation Width: 1.0 Da.

Phase 3: Data Interpretation Algorithm

Follow this logic gate to assign the isomer:

  • Check Precursor: Confirm

    
     or 
    
    
    .
  • Identify Primary Loss:

    • Calculate

      
      .
      
    • If

      
       (CO) 
      
      
      Suspect Isoxazole .
    • If

      
       (HCN) 
      
      
      Suspect Oxazole .
  • Verify with Secondary Ions:

    • Look for

      
       42 (Ketene ion) 
      
      
      Supports Oxazole.
    • Look for

      
       41 (Azirine ion) 
      
      
      Supports Isoxazole.
  • Confirm with Derivatives (if applicable):

    • For methyl-substituted isomers:

      • 5-methylisoxazole: Strong loss of Acetyl radical (

        
        ) or CO.
        
      • 4-methyloxazole: Strong loss of HCN (ring intact) or

        
        .
        
Phase 4: Self-Validation (Quality Control)
  • Reference Standards: Always run a known standard of at least one isomer under identical conditions. The ratio of

    
     is the quantitative metric.
    
  • Energy Ramp: Plot the breakdown curve. Isoxazoles typically fragment at lower collision energies due to the weak N–O bond.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981).[1] Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Link[1]

  • Downes-Ward, B., et al. (2024).[2] Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics. Link

  • Palmer, M. H., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Link

  • Bowie, J. H., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles. Link

  • Maksimenko, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.[3] Molecules. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-oxazole-4-carboxylic acid
Reactant of Route 2
2-Cyclohexyl-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.